L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl
Description
BenchChem offers high-quality L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2,5D; |
InChI Key |
BVHLGVCQOALMSV-AIPDENHHSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl
The following technical guide is structured to serve as a definitive reference for L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl, specifically tailored for application in quantitative proteomics (SILAC) and high-resolution metabolomics.
Advanced Isotopic Labeling for Quantitative Proteomics & Metabolomics
Executive Summary
L-Lysine-2,3,3,4,4,5,5,6,6-D9 Hydrochloride (hereafter Lys-D9 ) is a per-deuterated isotopologue of the essential amino acid L-Lysine.[1] Characterized by the substitution of all nine carbon-bound hydrogen atoms with deuterium (
While
Chemical & Physical Specifications
The following data aggregates experimentally verified properties and calculated constants for the hydrochloride salt form.
| Property | Specification | Notes |
| Chemical Name | L-Lysine-2,3,3,4,4,5,5,6,6-d9 hydrochloride | (2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid HCl |
| CAS Number | 2708343-64-8 | Specific to the D9 HCl form |
| Molecular Formula | C | Exchangeable H on amines/acid are not deuterated in salt form |
| Molecular Weight | 191.71 g/mol | vs. 182.65 g/mol for unlabeled L-Lysine HCl |
| Mass Shift ( | +9.0565 Da | Monoisotopic mass difference (D vs H) |
| Isotopic Purity | Critical for minimizing "M-1" isotopic interference | |
| Solubility | > 100 mg/mL (Water) | Highly soluble; comparable to non-deuterated form |
| pKa Values | Values are approximate to naturally occurring L-Lysine | |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated |
Structural Visualization
The diagram below maps the deuteration sites. Note that the exchangeable protons (attached to N and O) remain as Hydrogen (
Figure 1: Structural map of L-Lysine-D9. Blue nodes indicate carbons with stable deuterium substitutions.
Mechanistic Insight: The Deuterium Isotope Effect
The Chromatographic Shift
Unlike
-
Mechanism: This results in a slightly lower hydrophobicity for the deuterated peptide.
-
Observation: In Reversed-Phase Liquid Chromatography (RPLC), Lys-D9 peptides typically elute earlier than their non-deuterated counterparts.
-
Impact: If the quantification window in your MS software (e.g., MaxQuant, Proteome Discoverer) is too narrow, the "Heavy" and "Light" peaks may not be recognized as a pair, leading to quantification failure.
Stability of the Alpha-Deuterium
Lys-D9 contains a deuterium on the
-
Enzymatic Digestion (Trypsin): The
-deuterium is stable at pH 8.0 and 37°C. -
Acid Hydrolysis: Avoid harsh acid hydrolysis (6N HCl, 110°C) for amino acid analysis, as this can lead to H/D exchange at the
-carbon, resulting in a mix of D8 and D9 species.
Application Protocol: SILAC Workflow
This protocol is validated for mammalian cell culture (e.g., HeLa, HEK293).
Media Preparation
Reagents:
-
Dialyzed Fetal Bovine Serum (dFBS) (Essential to remove natural lysine).
-
Lysine/Arginine-deficient DMEM or RPMI.
-
L-Lysine HCl (Light).
Step-by-Step:
-
Stock Solution: Dissolve Lys-D9 HCl in PBS to a concentration of 100 mg/mL. Filter sterilize (0.22 µm).
-
Media Formulation: Add Lys-D9 to the deficient media at a final concentration of 146 mg/L (for DMEM) or 40 mg/L (for RPMI).
-
Note: Adjust concentration to match the molarity of the standard formulation if using the HCl salt vs free base.
-
-
Supplementation: Add 10% dFBS and standard antibiotics.
Cell Adaptation & Incorporation Check
-
Passage: Culture cells for at least 5-6 cell doublings in the Lys-D9 media. This ensures >97% incorporation.[7]
-
Validation: Lyse a small aliquot of cells, digest with Trypsin, and analyze via LC-MS.
-
Calculation: Verify incorporation using the formula:
Target incorporation should be >95%.[8]
Mass Spectrometry Settings
When configuring the search engine (e.g., MaxQuant), define the heavy label explicitly:
-
Label Name: Lys9 (or LysD9)
-
Mass Shift: +9.0565 Da
-
Residue: K
-
Re-quantify Option: Enable "Re-quantify" or increase the "Match between runs" time window to account for the potential retention time shift (typically 2-10 seconds earlier for D9 peptides).
Workflow Visualization
Figure 2: SILAC workflow integrating Lys-D9. The critical control point is the mixing step and the awareness of elution shifts during LC separation.
Quality Control & Storage
Storage Conditions
-
Temperature: Store at room temperature or 4°C. For long-term (>1 year), -20°C is recommended to prevent slow oxidation.
-
Environment: Protect from light and moisture.[9] The HCl salt is hygroscopic.
Purity Verification
Before use in sensitive experiments, verify isotopic purity.
-
Proton NMR (
H-NMR): Should show absence of signals at the positions. Only the solvent and exchangeable amine/acid protons should be visible. -
Mass Spec: Direct infusion ESI-MS should show the dominant peak at
(M+H) for the free base equivalent (calculated from salt), with minimal M-1 or M-2 peaks.
References
-
Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link
-
Zhang, G., et al. (2011). "The impact of deuterium isotope effects on chromatographic retention of peptides in reversed-phase liquid chromatography." Journal of Chromatography A. Link
-
Sigma-Aldrich. "L-Lysine-d9 hydrochloride Product Specification." Merck KGaA. Link
-
PubChem. "L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride Compound Summary."[1] National Library of Medicine.[1] Link
-
Cambridge Isotope Laboratories. "Stable Isotopes for Mass Spectrometry: SILAC Reagents." CIL Application Notes. Link
Sources
- 1. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride | C6H14N2O2 | CID 44231977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride [lgcstandards.com]
- 7. eurisotop.com [eurisotop.com]
- 8. L-Lysine-3,3,4,4,5,5,6,6-D8 hcl | C6H15ClN2O2 | CID 71309642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
Technical Guide: Molecular Weight & Physicochemical Analysis of L-Lysine vs. L-Lysine-D9
The following technical guide provides an in-depth analysis of the molecular weight difference, physicochemical properties, and experimental applications of L-Lysine versus its deuterated isotopologue, L-Lysine-D9.
Executive Technical Summary
The core distinction between L-Lysine (Light) and L-Lysine-D9 (Heavy) lies in the substitution of the nine non-exchangeable carbon-bound hydrogen atoms with deuterium (
-
Mass Shift (
m): +9.0565 Da (Monoisotopic). -
Primary Application: Internal Standard (IS) for absolute quantification in LC-MS/MS (Metabolomics/Proteomics).
-
Critical Caveat: Unlike
C or N labeled standards, L-Lysine-D9 exhibits a chromatographic isotope effect , often eluting slightly earlier than endogenous L-Lysine in Reversed-Phase Liquid Chromatography (RPLC).
Molecular Architecture & Isotopic Substitution
To understand the mass difference, one must define the exact atomic composition. "L-Lysine-D9" refers to the isotopologue where all hydrogens attached to the carbon backbone are replaced by deuterium.[1]
Structural Definition
-
L-Lysine (Native):
[2]-
The carbon chain (
) holds 9 hydrogen atoms.[3] -
The amine and carboxyl groups hold 5 exchangeable hydrogen atoms (in the charged state).
-
-
L-Lysine-D9 (Deuterated):
[4]-
Positions Labelled: 2, 3, 3, 4, 4, 5, 5, 6, 6 (All C-bound protons).
-
Exchangeable Protons: The 5 protons on
and remain as H (or exchange with solvent D O/H O). In standard LC-MS mobile phases (H O/Acetonitrile), they appear as H.
-
Visualization of Isotopic Labeling
Figure 1: Structural comparison highlighting the 9 stable deuterium positions on the carbon backbone vs. exchangeable solvent-dependent protons.
Theoretical Mass Spectrometry Physics
In Mass Spectrometry (MS), we measure the Mass-to-Charge Ratio (m/z) . For amino acids in positive ionization mode (ESI+), the detected species is the protonated molecular ion
Exact Mass Calculation
Using IUPAC atomic masses:
-
Hydrogen (
H): 1.007825 Da -
Deuterium (
H): 2.014102 Da -
Mass Difference (
): 1.006277 Da
L-Lysine (Light)
[3]
-
Formula:
(14 native H + 1 ionizing proton) -
Monoisotopic Mass: 147.1128 Da
L-Lysine-D9 (Heavy)
-
Formula:
(5 exchangeable H + 9 D + 1 ionizing proton) -
Calculation:
-
Monoisotopic Mass: 156.1693 Da
The Mass Shift ( m)
The operational mass difference for setting up Multiple Reaction Monitoring (MRM) transitions or extraction windows is:
Experimental Note: In low-resolution instruments (e.g., Triple Quads), this is rounded to +9 Da . In High-Resolution Accurate Mass (HRAM) instruments (Orbitrap/Q-TOF), the exact 9.0565 shift must be used to avoid mass accuracy errors.
The Chromatographic Isotope Effect[3][5][6][7]
A critical phenomenon often overlooked by junior scientists is that Deuterium is not chromatographically silent .
Mechanism
The C-D bond is shorter (shorter vibrational amplitude) and less polarizable than the C-H bond.[5] This results in a slightly smaller van der Waals radius and reduced lipophilicity.[5]
-
Result: Deuterated isotopologues interact less strongly with the hydrophobic C18 stationary phase.
-
Observation: L-Lysine-D9 typically elutes earlier than L-Lysine.
Impact on Quantitation
In high-throughput LC-MS runs with short gradients, this shift may be negligible (< 0.1 min). However, in high-resolution chromatography:
-
Retention Time Shift: Can be 2–10 seconds.
-
Ion Suppression: If the shift moves the heavy standard into a region of different matrix suppression compared to the light analyte, the ratio (Light/Heavy) effectively changes, compromising accuracy.
-
Mitigation: For absolute precision,
C/ N labeled lysine (e.g., Lys-8) is preferred as it co-elutes perfectly. If using D9, ensure the integration window covers both peaks if they partially separate.
Experimental Protocol: L-Lysine-D9 as Internal Standard[1]
This protocol outlines a self-validating workflow for quantifying Lysine in plasma using L-Lysine-D9.
Workflow Diagram
Figure 2: Standardized workflow for isotope dilution mass spectrometry (IDMS) using L-Lysine-D9.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve L-Lysine-D9 HCl in 0.1M HCl to generate a 10 mM stock. (Acidic pH prevents bacterial growth and ensures stability).
-
Validation Step: Check isotopic purity by direct infusion MS. Ensure unlabelled (M+0) contribution is < 0.5%.
-
-
Sample Spiking:
-
Add fixed concentration of L-Lysine-D9 to the biological sample before any extraction steps. This compensates for recovery losses.
-
-
LC-MS Conditions (HILIC Recommended):
-
Column: HILIC (e.g., Amide or Silica) is superior to C18 for polar amino acids like Lysine.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[6]
-
Transitions (Triple Quad):
-
L-Lysine:
(Loss of ). -
L-Lysine-D9:
(Corresponding fragment with retained D).
-
-
-
Data Analysis:
-
Calculate Response Ratio:
. -
Quantify against a calibration curve of unlabelled L-Lysine spiked with the same constant amount of D9.
-
References
-
Sigma-Aldrich. L-Lysine-d9 hydrochloride Product Information. Merck KGaA.
-
BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Technical Resources.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44231977, L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride. PubChem.[2]
-
Creative Proteomics. Lysine Quantification Methods for Research and Biotech Applications. Creative Proteomics Technical Articles.
-
Cambridge Isotope Laboratories. Stable Isotopes for Mass Spectrometry - Amino Acids. CIL Catalog.
Sources
- 1. benchchem.com [benchchem.com]
- 2. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride | C6H14N2O2 | CID 44231977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cryptic kin discrimination during communal lactation in mice favours cooperation between relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
structure and stability of L-Lysine-d9 hydrochloride
Structure, Stability, and Application Protocols
Executive Summary
L-Lysine-d9 hydrochloride (CAS: 2708343-64-8 / 1166532-07-3 for free base) is the definitive stable isotope-labeled standard for quantitative proteomics and metabolic flux analysis. Unlike radioisotopes, it offers a non-toxic, permanent mass tag that behaves physiochemically identically to the natural L-Lysine-d0 isotopologue, with the exception of the Kinetic Isotope Effect (KIE) which can subtly stabilize the bond strength against enzymatic cleavage.
This guide details the molecular architecture, stability limitations, and validated protocols for utilizing L-Lysine-d9 in high-precision mass spectrometry (SILAC) and NMR applications.
Molecular Architecture & Isotopic Fidelity
The "d9" designation implies the deuteration of all non-exchangeable protons on the carbon backbone.
2.1 Structural Specification
-
Chemical Formula:
-
Molecular Weight: ~191.70 g/mol (vs. 182.65 g/mol for d0-HCl)
-
Isotopic Configuration:
. -
Labeling Position:
- -carbon: 1 Deuterium
- -carbons: 8 Deuteriums
-
Total Stable Labels: 9
Critical Note on Exchangeable Protons: The five protons attached to the nitrogen atoms (
and) and the carboxylic acid oxygen are exchangeable . In aqueous solution ( ), these will rapidly swap with solvent protons. Therefore, the mass shift observed in LC-MS is typically +8 Da or +9 Da depending on the ionization state and solvent conditions, but the carbon-bound deuterium remains fixed.
2.2 Stereochemistry
The compound must maintain the L-enantiomer (S-configuration) to be biologically active in cell culture (SILAC). The presence of D-Lysine-d9 (impurity) can lead to metabolic stalling, as mammalian cells cannot incorporate the D-isomer into proteins.
Physicochemical Stability Profile
The stability of L-Lysine-d9 is governed by three vectors: Hygroscopicity , Thermal Degradation , and Isotopic Exchange .
3.1 Quantitative Stability Data
| Parameter | Condition | Stability Outcome | Critical Threshold |
| Thermal | Solid state, 25°C | Stable > 2 Years | Decomposes > 200°C |
| Hygroscopicity | > 60% Relative Humidity | Deliquescent | Absorbs moisture rapidly; forms hydrates |
| Aqueous pH | pH 2.0 - 9.0 | Stable (24h @ 25°C) | Lactam formation at pH > 10 + Heat |
| Isotopic | pH 7.4 (Physiological) | Non-Exchangeable | C-D bonds are stable indefinitely |
| Metabolic | Cell Culture (37°C) | Subject to Catabolism | Degrades via Saccharopine pathway |
3.2 Degradation Pathways
The primary degradation risk is cyclization to Lysine Lactam under thermal stress in alkaline conditions, and decarboxylation to Cadaverine-d9.
Figure 1: Primary degradation pathways for L-Lysine-d9.[1] Avoid alkaline heating and reducing sugars during storage.
Experimental Application: SILAC Workflow
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard application. The d9-lysine is incorporated into newly synthesized proteins, creating a predictable mass shift.
4.1 The "Deuterium Effect" in Chromatography
While d9-Lysine is chemically identical, the C-D bond is shorter and less polarizable than the C-H bond. This can cause a slight retention time shift in Reverse Phase HPLC (the deuterium isotope effect).
-
Observation: Deuterated peptides often elute slightly earlier than non-deuterated counterparts.
-
Mitigation: Use narrow elution windows in MS/MS or align peaks using specific algorithms (e.g., MaxQuant) that account for this shift.
Figure 2: SILAC workflow utilizing L-Lysine-d9 for differential protein quantification.
Analytical Validation Protocols (Self-Validating)
To ensure your reagent is valid before committing to expensive cell culture, use this protocol.
5.1 Protocol: Isotopic Purity Verification via H-NMR
Objective: Confirm >98% deuteration at
-
Solvent: Dissolve 5 mg L-Lysine-d9 HCl in 600 µL
. -
Internal Standard: Add trace TSP (trimethylsilylpropanoic acid) for 0.0 ppm reference.
-
Acquisition: Run 1H-NMR (400 MHz or higher).
-
Validation Logic:
-
Expectation: The spectrum should be essentially blank in the alkyl region (1.0 - 4.0 ppm).
-
Contamination Check: Any peaks appearing at 1.4 ppm, 1.7 ppm, or 3.0 ppm indicate incomplete deuteration (d0-d8 impurities).
-
HDO Peak: A strong signal at ~4.79 ppm is normal (residual solvent).
-
5.2 Protocol: Mass Spectrometric Confirmation
Objective: Confirm no "Light" (d0) contamination.
-
Preparation: Dilute to 10 µM in 0.1% Formic Acid / 50% Acetonitrile.
-
Method: Direct Infusion ESI-MS (Positive Mode).
-
Target Ions:
-
d9-Lysine:
m/z (Free base mass 155 + 1). -
d0-Lysine:
m/z.
-
-
Calculation:
Acceptance Criteria: > 99.0%
Storage & Handling Best Practices
-
Desiccation is Mandatory: The HCl salt is highly hygroscopic. Store in a sealed container with active desiccant (Silica gel or
). -
Temperature:
-
Long-term: -20°C (prevents slow oxidation).
-
Short-term: 4°C (dry).
-
-
Solution Storage:
-
Do NOT store in basic buffers (pH > 9.0) for extended periods to prevent racemization.
-
Stock solutions (100 mM in water) are stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles.[2]
-
References
-
MedChemExpress. L-Lysine-d9 hydrochloride Product Data Sheet. Retrieved from .
-
Sigma-Aldrich. L-Lysine hydrochloride Stability and Storage. Retrieved from .
-
Cambridge Isotope Laboratories. Stable Isotope Standards for Proteomics. Retrieved from .
- Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
- Liu, et al. (2024). Combining directed evolution with high cell permeability for high-level cadaverine production.
-
BenchChem. L-Lysine Monohydrochloride Degradation Products. Retrieved from .
Sources
Advanced Applications of L-Lysine-2,3,3,4,4,5,5,6,6-D9 in Quantitative Proteomics
Executive Summary & Physicochemical Basis
L-Lysine-2,3,3,4,4,5,5,6,6-D9 (hereafter Lys-D9 ) is a highly specific stable isotope-labeled amino acid (SILAA) utilized in mass spectrometry-based proteomics. Unlike the more common
This specific isotopic configuration offers unique advantages for Pulsed-SILAC (pSILAC) and protein turnover studies , but it introduces a critical physicochemical challenge: the Chromatographic Deuterium Isotope Effect . This guide details the mechanistic application of Lys-D9, specifically addressing how to leverage its mass shift while correcting for retention time (RT) deviations that can compromise quantification.
The Physicochemical Signature
The utility of Lys-D9 rests on two pillars: its distinct mass shift and its chromatographic behavior.
| Parameter | Value / Description | Technical Implication |
| Chemical Formula | All non-exchangeable carbon-bound hydrogens are deuterated. | |
| Mass Shift ( | +9.056 Da | Distinct from Lys-0 (Light), Lys-4 (Medium), and Lys-8 (Heavy). |
| Resolution Req. | Moderate-High | Easily resolved from natural isotope envelopes on Orbitrap/ToF instruments. |
| Chromatography | Early Elution | Deuterated peptides elute earlier than non-deuterated counterparts in Reversed-Phase LC (RPLC).[1] |
The Deuterium Isotope Effect
Unlike
Critical Warning: Standard quantification software with narrow retention time windows may fail to pair the Light and Heavy peaks if this shift (typically 2–10 seconds depending on gradient and peptide length) is not accounted for.
Core Application: Pulsed-SILAC (pSILAC) for Protein Turnover
While standard SILAC measures relative abundance at steady state, Lys-D9 is the gold standard for pSILAC (Pulsed Stable Isotope Labeling by Amino acids in Cell culture). This method measures the rate of protein synthesis and degradation.
The pSILAC Workflow
In a pSILAC experiment, cells adapted to "Light" media are suddenly switched to "Heavy" (Lys-D9) media. The rate at which the Heavy label incorporates into the proteome directly reflects protein half-life.
Figure 1: The pSILAC workflow utilizing Lys-D9 to measure de novo protein synthesis.
Why Lys-D9 for Turnover?
-
Cost-Efficiency: For large-scale time-course experiments requiring liters of media, Lys-D9 is often more cost-effective than Lys-13C6/15N2.
-
Spectral Clarity: The +9 Da shift places the heavy peak sufficiently far from the light peak's isotope envelope, preventing overlap even in lower-resolution scans.
-
Multiplexing Potential: Lys-D9 can be combined with Lys-4 (Medium) and Lys-0 (Light) for 3-plex experiments, where Lys-D9 serves as the "super-heavy" channel.
Technical Challenges: Correcting the Retention Time Shift
The most common failure mode in Lys-D9 proteomics is the misalignment of Light and Heavy chromatographic peaks.
Visualizing the Shift
In a standard extracted ion chromatogram (XIC), the Heavy (D9) peptide will appear slightly to the left (earlier retention time) of the Light (H) peptide.
Figure 2: The Deuterium Isotope Effect in chromatography requires software parameter adjustment.
Computational Correction (MaxQuant Example)
When using MaxQuant or similar software, you must configure the search to recognize the RT shift.
-
Define the Label: In the configuration tab, add a new label "Lys9" with composition H(-9) H(2)9. (Note: MaxQuant denotes Deuterium as H(2)).
-
Match Tolerance: Ensure the "Match time window" is sufficient (default 0.7 min is usually fine, but for very long gradients, the shift might increase).
-
Re-quantify: Enable "Re-quantify". This allows the software to look for the orphan peak if the MS/MS was only triggered on one of the pair.
Validated Experimental Protocol: Lys-D9 pSILAC
This protocol ensures >98% incorporation efficiency and minimizes arginine-to-proline conversion artifacts.
Reagents Preparation
-
SILAC Media: DMEM or RPMI 1640 deficient in Lysine and Arginine.
-
Dialyzed FBS: 10% dialyzed Fetal Bovine Serum (10 kDa cutoff) is mandatory to prevent contamination from light lysine present in standard serum.
-
Lys-D9 Stock: Dissolve L-Lysine-2,3,3,4,4,5,5,6,6-D9 to 100 mg/mL in PBS. Filter sterilize.
-
Arginine Stock: Standard L-Arginine (or Heavy Arginine if double-labeling).
Cell Culture & Labeling Workflow
-
Adaptation (Optional for Pulse): For steady-state, pass cells for 5 doublings. For Pulse experiments, seed cells in Light media at 30-40% confluence.
-
The Pulse:
-
Remove Light media.
-
Wash cells 2x with warm PBS (critical to remove residual Light Lys).
-
Add warm SILAC media supplemented with Lys-D9 (0.46 mM) and Arginine (0.398 mM) .
-
Note: The concentration of Lys/Arg should match the standard formulation of the media used (e.g., DMEM requires higher concentrations than RPMI).
-
-
Harvesting:
-
Lyse cells at designated time points (e.g., 0h, 4h, 8h, 24h) using 8M Urea or SDS-based buffer.
-
Spike-in Standard: For accurate quantification, spike in a known amount of fully labeled "Heavy" lysate (if available) or mix Light (Control) and Heavy (Pulse) samples 1:1 if performing a relative turnover experiment.
-
Digestion & Mass Spectrometry
-
Digestion: Perform standard Trypsin digestion (Trypsin cleaves C-terminal to Lys and Arg).
-
Constraint: Ensure Trypsin is high quality to prevent missed cleavages, which complicate D9 quantification.
-
-
LC-MS Parameters:
-
Gradient: 90-120 minute gradient (longer gradients improve separation of D9/H pairs).
-
MS1 Resolution: 60,000 or 120,000 (at 200 m/z). High resolution is preferred to cleanly resolve the isotope envelopes.
-
Data Analysis & Interpretation
Calculating Incorporation Rates
Protein turnover is calculated by the appearance of the Heavy peptide over time.
Troubleshooting Low Incorporation
-
Issue: Incomplete labeling after 5 doublings.
-
Cause: Scavenging of Light Lysine from autophagosomes or undialyzed serum.
-
Solution: Increase dialyzed FBS frequency or concentration of Lys-D9.
Handling Proline Conversion
While Lysine does not convert to Proline, Arginine does. If using Lys-D9 in conjunction with Arg-0 (Light Arginine), you may see satellite peaks.
-
Solution: Use lower concentrations of Arginine in the media or mathematical correction in software (e.g., MaxQuant "Arginine to Proline" correction factor).
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).[2][3][4] Nature Protocols, 1(6), 2650–2660.[2][3] [Link]
-
Zhang, R., Sioma, C. S., Wang, S., & Regnier, F. E. (2001). Fractionation of isotopically labeled peptides in quantitative proteomics. Analytical Chemistry, 73(21), 5142–5149. [Link]
-
Schwanhäusser, B., et al. (2009). Global analysis of cellular protein translation by pulsed SILAC.[2] Proteomics, 9(1), 205–209.[2] [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26, 1367–1372. [Link]
Sources
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Technical Guide: Solubility and Reconstitution of L-Lysine-d9 HCl for SILAC Applications
Executive Summary
In quantitative proteomics, specifically Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the physicochemical integrity of the isotope-labeled amino acid is the rate-limiting step for accurate quantification. While L-Lysine-d9 hydrochloride (HCl) exhibits high aqueous solubility, its integration into cell culture media requires precise molar calculations rather than simple gravimetric substitution.
This guide addresses the solubility profile of L-Lysine-d9 HCl, the "Isotope Molarity Lag" often overlooked in standard protocols, and provides a validated workflow for preparing SILAC media that ensures >98% incorporation efficiency without compromising cell viability.
Physicochemical Profile & Solubility Dynamics
The Isotope Effect on Solubility
L-Lysine-d9 HCl involves the substitution of nine hydrogen atoms (
-
Solvent: Water (
) or Phosphate Buffered Saline (PBS). -
Saturation Limit: ~521 mM (approx. 100 mg/mL) in water at 20°C.
-
Working Range: SILAC media typically requires 0.2 mM – 0.8 mM.
-
Stability: The HCl salt stabilizes the amine groups, preventing oxidation. However, once in solution, the stock should be aliquoted and frozen at -20°C or -80°C to prevent hydrolysis or bacterial degradation.
The "Molar Correction" Factor (Expert Insight)
A common error in SILAC media preparation is substituting Light Lysine with Heavy Lysine on a 1:1 gravimetric basis (mg for mg). Because L-Lysine-d9 is heavier, this results in a lower molar concentration of the heavy amino acid, potentially inducing metabolic stress or incomplete labeling in sensitive cell lines.
Table 1: Molar Correction for L-Lysine Reconstitution
| Parameter | L-Lysine HCl (Light) | L-Lysine-d9 HCl (Heavy) | Impact |
| Molecular Weight | 182.65 g/mol | ~191.70 g/mol | Heavy is ~5% heavier |
| Standard DMEM Conc. | 146 mg/L | 153.2 mg/L | Required to match 0.798 mM |
| Standard RPMI Conc. | 40 mg/L | 42.0 mg/L | Required to match 0.219 mM |
Directive: Always calculate the target molarity (mM) of the specific base media (DMEM/RPMI) and adjust the mass of L-Lysine-d9 HCl accordingly.
Strategic Reconstitution Protocol
This protocol avoids the "direct addition" method, which risks sterility breaches and dissolution issues. We utilize a high-concentration stock solution approach.
Materials
-
Solute: L-Lysine-d9 HCl (e.g., Cambridge Isotope Labs, Thermo, or Sigma).
-
Solvent: PBS (pH 7.4) or ultrapure water. Avoid dissolving directly in full media as high localized concentrations can precipitate serum proteins.
-
Filtration: 0.22 µm PES (Polyethersulfone) syringe filter. Low protein binding.
Stock Solution Preparation (1000x)
Target: Prepare a 1000x stock relative to DMEM High Glucose (0.8 M target, diluted to 0.8 mM).
-
Weighing: Weigh 153.2 mg of L-Lysine-d9 HCl.
-
Dissolution: Add to 1.0 mL of PBS. Vortex vigorously for 30 seconds.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Aliquot into 50 µL or 100 µL volumes. Store at -80°C. Avoid repeated freeze-thaw cycles.
Media Formulation Workflow
The following diagram illustrates the critical path for generating SILAC media, highlighting the divergence between Light and Heavy preparations to prevent cross-contamination.
Figure 1: Critical workflow for SILAC media preparation ensuring segregation of light and heavy isotopes.
Validation & Quality Control
The Dialyzed Serum Pitfall
Standard Fetal Bovine Serum (FBS) contains significant levels of endogenous (light) Lysine. Using standard FBS will dilute the isotopic signal, capping incorporation efficiency at ~80-90%.
-
Requirement: Use Dialyzed FBS (10 kDa MWCO).[3]
-
Impact: Dialysis removes free amino acids but retains growth factors. However, some auxotrophic cell lines may grow slower.
-
Mitigation: If cells struggle, increase the FBS concentration to 15% or supplement with insulin/transferrin, but never add undialyzed serum.
Verifying Incorporation
Do not assume solubility equals incorporation.
-
Harvest: Collect 1x10^6 cells after 5 passages.
-
Lyse & Digest: Standard trypsin digestion.
-
Mass Spec: Analyze a high-abundance protein (e.g., Actin, Tubulin).
-
Calculation:
Target is >95% .[3][4] If <95%, extend culture duration or check media formulation for light-Lysine contamination.
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660.
-
Thermo Fisher Scientific. (n.d.). SILAC Protein Quantitation Kits - Product Information. ThermoFisher.com.
-
Cambridge Isotope Laboratories. (2023). L-Lysine-d9 HCl Product Data Sheet (DLM-570).[5][6] Isotope.com.
-
Geiger, T., et al. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture as a Spike-in Standard in Quantitative Proteomics.[7][8] Nature Protocols, 6(2), 147–157.
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The Isotopologue’s Choice: A Comparative Analysis of ¹³C₆ ¹⁵N₂ Lysine and Lysine-D9 in Quantitative Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Quantification in Modern Proteomics
In the landscape of proteomics, the ability to move beyond mere identification to precise quantification of protein abundance is paramount. Understanding the dynamic changes in the proteome is fundamental to elucidating cellular processes, identifying disease biomarkers, and validating drug targets.[1] Stable isotope labeling has emerged as a cornerstone technique, allowing researchers to introduce mass-differentiated tags into proteins that can be accurately measured by mass spectrometry (MS).[2][3] These non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D), are chemically identical to their lighter counterparts, ensuring they participate in biochemical reactions without altering the system's biology.[3][4]
This guide provides a deep technical dive into two widely used, yet fundamentally different, isotopically labeled versions of the essential amino acid lysine: ¹³C₆ ¹⁵N₂ Lysine and Lysine-D9. We will explore their unique chemical properties, dissect their primary applications, and provide a comparative analysis to inform experimental design. As a Senior Application Scientist, my goal is not just to present protocols, but to explain the causality behind methodological choices, ensuring a robust and self-validating experimental framework.
Section 1: ¹³C₆ ¹⁵N₂ Lysine — The Gold Standard for Relative Quantification in Cell Culture
¹³C₆ ¹⁵N₂ Lysine, often referred to as "heavy" lysine, is an isotopologue where all six carbon atoms are substituted with ¹³C and both nitrogen atoms are substituted with ¹⁵N.[5] This results in a precise and constant mass increase of 8 Daltons (Da) compared to its natural "light" counterpart. It is typically supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media.[5]
Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The premier application for ¹³C₆ ¹⁵N₂ Lysine is SILAC, a powerful metabolic labeling strategy for accurate relative protein quantification.[6][7] The principle is elegant in its simplicity: two populations of cells are cultured in otherwise identical media, with one medium containing standard "light" lysine and the other containing "heavy" ¹³C₆ ¹⁵N₂ Lysine.
Lysine is an ideal choice for this method for two critical reasons. First, it is an essential amino acid for mammals, meaning they cannot synthesize it de novo and must acquire it from the culture medium.[8] This ensures that the cellular protein synthesis machinery exclusively uses the supplied labeled or unlabeled lysine. Second, the enzyme trypsin, the workhorse of proteomic sample preparation, specifically cleaves proteins C-terminal to lysine and arginine residues. This guarantees that nearly every resulting tryptic peptide (with the exception of the protein's C-terminal peptide) will contain at least one labeled amino acid, making it "visible" for quantification.[6]
Over several cell divisions, the heavy lysine becomes fully incorporated into the proteome of the "heavy" cell population.[9] Following this labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). The populations are then combined, lysed, and the proteins are digested. In the mass spectrometer, a given peptide from the combined sample will appear as a pair of peaks, separated by the distinct mass difference imparted by the heavy lysine. Because the "light" and "heavy" peptides are chemically identical, they co-elute from the liquid chromatography (LC) column and exhibit the same ionization efficiency. Therefore, the ratio of their signal intensities directly and accurately reflects the relative abundance of the protein between the two experimental conditions.[10]
The ¹³C₆ ¹⁵N₂ Lysine Advantage: Chromatographic Co-elution
The most significant advantage of using heavy-atom isotopes like ¹³C and ¹⁵N is the near-perfect co-elution of the light and heavy peptide pairs during reverse-phase liquid chromatography. This is because the substitution of these heavy atoms has a negligible effect on the peptide's hydrophobicity. This co-elution is critical for quantification accuracy; it ensures that both species enter the mass spectrometer at the same time, experiencing the same ionization conditions, thus minimizing a major source of experimental variance.[11]
Section 2: Lysine-D9 — A Versatile Tool for Absolute Quantification and Turnover Studies
Lysine-D9 is an isotopologue where nine non-labile hydrogen atoms on the carbon backbone are replaced with deuterium (²H), the heavy isotope of hydrogen.[12][13] This results in a mass shift of +9 Da. Deuterium labeling is often a more cost-effective method for synthesizing labeled compounds compared to ¹³C and ¹⁵N.[14]
Core Applications: Metabolic Turnover and Absolute Quantification (AQUA)
While Lysine-D9 can be used for metabolic labeling, its properties lend it to different primary applications than its ¹³C/¹⁵N-labeled cousin.
-
Protein Turnover Studies: Deuterium labeling, often administered as heavy water (D₂O) but also possible with specific amino acids like Lysine-D9, is a powerful method for measuring the synthesis and degradation rates of proteins in vivo.[12][15] By tracking the rate of incorporation of the deuterated label into the proteome over time, researchers can calculate protein half-lives on a global scale.[15] This is particularly valuable in whole-organism studies where SILAC is not feasible.[16][17]
-
Internal Standards for Absolute Quantification (AQUA): Lysine-D9 is frequently used to synthesize internal standards for the AQUA methodology.[18][19] AQUA is a targeted proteomics technique used to determine the absolute amount (e.g., fmol/µg) of a specific protein in a complex mixture.[1][20] The method involves chemically synthesizing a short peptide (an "AQUA peptide") that is a perfect sequence match to a tryptic peptide from the target protein, but which contains a heavy isotope-labeled amino acid, such as Lysine-D9. A precisely known quantity of this heavy AQUA peptide is then spiked into a biological sample (e.g., a cell lysate) before tryptic digestion.[] The sample is then analyzed by targeted mass spectrometry, monitoring for both the endogenous "light" peptide and the spiked "heavy" standard. By comparing the signal intensity of the endogenous peptide to that of the known quantity of the internal standard, one can calculate the absolute abundance of the target protein.[1][18]
The Deuterium Disadvantage: The Chromatographic Shift
The primary technical challenge with deuterium labeling is the "isotope effect" observed in reverse-phase chromatography. Deuterated compounds are slightly less hydrophobic than their non-deuterated counterparts and tend to elute marginally earlier from the LC column.[11][22] This chromatographic separation, even if slight, means the light and heavy peptides do not enter the mass spectrometer at the same time. This complicates data analysis, as a simple ratio of peak heights from a single scan is no longer accurate. Instead, the signal for each peptide must be integrated across its entire elution profile, which can introduce quantification errors.[11]
Section 3: Head-to-Head Comparison
To aid in experimental design, the key differences between these two powerful reagents are summarized below.
| Feature | ¹³C₆ ¹⁵N₂ Lysine | Lysine-D9 |
| Isotopic Composition | All 6 Carbon atoms are ¹³C; both Nitrogen atoms are ¹⁵N.[5] | 9 non-labile Hydrogen atoms are replaced with Deuterium (²H).[12] |
| Nominal Mass Shift | +8 Da | +9 Da |
| Primary Application | Relative Quantification via SILAC in cell culture.[6][23] | Absolute Quantification (as an AQUA peptide standard) and in vivoprotein turnover studies.[12][18] |
| Chromatographic Behavior | Co-elutes with the light counterpart, simplifying data analysis and improving accuracy. | Exhibits a chromatographic shift , eluting slightly earlier than the light counterpart, which complicates quantification.[11] |
| Key Advantage | Unambiguous quantification due to co-elution and a clear, predictable mass shift. | Generally more cost-effective to synthesize; applicable to in vivo whole-organism studies.[14][17] |
| Key Disadvantage | Higher cost; primarily limited to in vitro cell culture models.[6] | Chromatographic separation from the light form requires more complex data analysis and can reduce precision.[11] |
Section 4: Experimental Protocols and Workflows
The following protocols are presented as self-validating systems, incorporating steps to ensure the integrity of the results.
Protocol 1: Relative Protein Quantification using SILAC with ¹³C₆ ¹⁵N₂ Lysine
This workflow is designed for comparing protein expression between two conditions (e.g., treated vs. untreated).
Methodology:
-
Media Preparation: Prepare two batches of cell culture medium (e.g., DMEM for SILAC) lacking natural lysine and arginine. To one batch ("Light"), add "light" L-Lysine and L-Arginine to normal concentrations. To the other batch ("Heavy"), add ¹³C₆ ¹⁵N₂ L-Lysine and ¹³C₆ ¹⁵N₄ L-Arginine.[9] Supplement both with 10% dialyzed fetal bovine serum to prevent contamination from unlabeled amino acids.
-
Cell Adaptation & Labeling: Culture two separate populations of your chosen cell line in the "Light" and "Heavy" media, respectively. Passively split the cells for at least 5-6 cell divisions to ensure >99% incorporation of the labeled amino acids.[9]
-
Validation of Incorporation (Critical Step): Before beginning the main experiment, harvest a small aliquot of cells from the "Heavy" culture. Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS. Analyze the data to confirm that the isotopic incorporation of heavy lysine is >99%. Proceed only when full labeling is confirmed.[9]
-
Experimental Treatment: Apply the experimental treatment to one cell population and the control condition to the other.
-
Harvesting and Combining: After treatment, harvest both cell populations. Count the cells accurately and combine them in a 1:1 ratio.
-
Protein Extraction and Digestion: Co-lyse the combined cell pellet using a suitable lysis buffer. Quantify the total protein concentration. Perform a standard in-solution or in-gel tryptic digest on the combined protein lysate.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The instrument should be configured to acquire data in a data-dependent acquisition (DDA) mode.
-
Data Analysis: Use a software package capable of SILAC quantification (e.g., MaxQuant). The software will identify peptide pairs, calculate the heavy/light (H/L) intensity ratios, and provide a relative quantification value for each protein.
Protocol 2: Absolute Quantification of a Target Protein using a Lysine-D9 AQUA Peptide
This workflow is designed to determine the absolute molar amount of a specific protein of interest.
Methodology:
-
AQUA Peptide Selection and Synthesis:
-
Choose a target protein. In silico, perform a tryptic digest and select a proteotypic peptide (a peptide unique to your protein and reliably detected by MS).
-
The ideal AQUA peptide is 7-20 amino acids long and avoids reactive residues like methionine or cysteine.[]
-
Chemically synthesize this peptide, incorporating one Lysine-D9 residue in place of a standard lysine.
-
The synthesized peptide must be purified to a high degree (>95%) and its concentration must be determined with extreme accuracy via amino acid analysis. This is a critical self-validating step.
-
-
Sample Preparation: Prepare your biological sample (e.g., cell lysate, tissue homogenate). Accurately determine the total protein concentration of your sample.
-
Spiking the Internal Standard: Add a precisely known amount of the Lysine-D9 AQUA peptide (e.g., 50 fmol) to a known amount of your sample lysate (e.g., 50 µg total protein).
-
Protein Digestion: Subject the mixture of the sample lysate and the AQUA peptide to a standard tryptic digestion protocol.
-
Targeted LC-MS/MS Analysis: Analyze the digest using a mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Develop a method that specifically monitors for the precursor ion m/z of both the "light" endogenous peptide and the "heavy" (+9 Da) AQUA peptide.
-
Also, monitor for several specific, high-intensity fragment ions for both the light and heavy versions.[18]
-
-
Data Analysis and Calculation:
-
Extract the ion chromatograms for both the light and heavy peptides.
-
Calculate the area under the curve (AUC) for both peaks.
-
Calculate the absolute quantity of the endogenous peptide using the following formula:
-
Amount (endogenous) = (AUC_light / AUC_heavy) * Amount (AQUA standard spiked)[1]
-
-
Section 5: Visualizing the Workflows
Visual diagrams help clarify these complex multi-step processes.
Chemical Structures Overview
Caption: A comparison of the isotopic composition of the three lysine variants.
SILAC Experimental Workflow
Caption: The experimental workflow for relative quantification using SILAC.
AQUA Experimental Workflow
Caption: The workflow for absolute protein quantification using the AQUA method.
Conclusion
The choice between ¹³C₆ ¹⁵N₂ Lysine and Lysine-D9 is not a matter of which is "better," but which is the correct tool for the scientific question at hand. For researchers performing in vitro studies requiring highly accurate relative quantification of proteome-wide changes, the superior chromatographic behavior of ¹³C₆ ¹⁵N₂ Lysine in a SILAC workflow makes it the undisputed choice. Its ability to eliminate chromatographic variability between labeled pairs provides a foundation of trust in the resulting quantitative data.
Conversely, for scientists needing to determine the absolute concentration of a specific protein or for those conducting in vivo metabolic studies in whole organisms, Lysine-D9 (and other deuterated amino acids) offers a versatile and cost-effective solution. While requiring more sophisticated data analysis to account for chromatographic shifts, its utility in creating internal standards for AQUA and in tracking metabolic flux provides capabilities that SILAC cannot. Understanding the fundamental differences in their physical properties and the resulting impact on data acquisition and analysis is critical for any researcher aiming to produce robust, reproducible, and meaningful quantitative proteomic data.
References
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Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and post-translational modifications with stable isotope–labeled synthetic peptides. Proceedings of the National Academy of Sciences, 100(12), 6940-6945. Available at: [Link]
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Kirkpatrick, D. S., Gerber, S. A., & Gygi, S. P. (2005). The absolute quantification (AQUA) strategy: a simple procedure for choosing proteins and peptides for AQUA. Nature Protocols, 1(4), 1-6. Available at: [Link]
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Creative Biolabs. (n.d.). L-Lysine-2HCl, 13C6, 15N2 for SILAC. Retrieved from Creative Biolabs. Available at: [Link]
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Heller, M., & Moosmang, S. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current opinion in biotechnology, 26, 63-70. Available at: [Link]
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Wu, C. C., MacCoss, M. J., Howell, K. E., & Yates, J. R. (2004). Metabolic labeling of mammalian organisms with stable isotopes for quantitative proteomic analysis. Analytical chemistry, 76(17), 4951-4959. Available at: [Link]
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Mtoz Biolabs. (n.d.). Principle of Absolute Quantitative Analysis. Retrieved from Mtoz Biolabs. Available at: [Link]
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Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from Metabolic Solutions. Available at: [Link]
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Bio-Synthesis. (2014, November 14). Stable isotope labeling in proteomics and metabolomics. Retrieved from Bio-Synthesis. Available at: [Link]
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Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., ... & Heck, A. J. (2003). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature biotechnology, 21(8), 927-931. Available at: [Link]
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Juszkiewicz, S., & Hegde, R. S. (2023). Identification of newly translated thermo-sensitive proteins using pulse SILAC mass spectrometry and the GAL promoter system. STAR protocols, 4(1), 101968. Available at: [Link]
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Student Theses Faculty of Science and Engineering. (2018). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Available at: [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Labeling methods in mass spectrometry based quantitative proteomics. Mass spectrometry reviews, 28(4), 655-672. Available at: [Link]
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ACS Measurement Science Au. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71310242, L-Lysine-13C6,15N2 hydrochloride. Retrieved from PubChem. Available at: [Link]
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Dai, J., Martin, D. C., & Cristea, I. M. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Journal of the American Society for Mass Spectrometry, 32(8), 2095-2104. Available at: [Link]
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Garcia, B. A., & Shabanowitz, J. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology (Clifton, N.J.), 779, 139–150. Available at: [Link]
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CortecNet. (n.d.). L-Lysine-13C6, 15N2, -d9. Retrieved from CortecNet. Available at: [Link]
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Britannica. (2026, February 7). Lysine. Retrieved from Britannica. Available at: [Link]
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AK LECTURES. (2017, December 7). Lysine Biosynthesis [Video]. YouTube. Available at: [Link]
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Chomix. (n.d.). Lysine Post-Translational Modifications. Retrieved from Chomix. Available at: [Link]
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Struys, E. A., Jansen, E. E., & Jakobs, C. (2000). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Journal of inherited metabolic disease, 23(4), 365-368. Available at: [Link]
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MDPI. (2025, November 19). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from MDPI. Available at: [Link]
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Nir, E., & Amiram, M. (2021). A simple method for developing lysine targeted covalent protein reagents. Nature communications, 12(1), 1-13. Available at: [Link]
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ResearchGate. (n.d.). Incorporation of 13 C 6 L-lysine into proteins at various time points. Retrieved from ResearchGate. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). Lysine Assay Kit (Colorimetric). Retrieved from Cell Biolabs, Inc. Available at: [Link]
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MS Bioworks. (n.d.). Metabolic Labeling of Mice with Stable Isotope Labeled Lysine. Retrieved from MS Bioworks. Available at: [Link]
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L-Lysine-2,3,3,4,4,5,5,6,6-D9: Technical Specifications and Mechanistic Utility in Quantitative Mass Spectrometry
Executive Summary
In the realm of targeted metabolomics and proteomics, the precision of quantitative mass spectrometry (MS) relies heavily on the quality of internal standards. L-Lysine-2,3,3,4,4,5,5,6,6-d9 (CAS: 2708343-64-8) is a heavily deuterated isotopologue of the essential amino acid L-lysine. By substituting nine aliphatic hydrogen atoms with deuterium, this compound provides a robust +9 Da mass shift. This technical guide details its physicochemical specifications, handling protocols, and critical applications in Isotope Dilution Mass Spectrometry (IDMS) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Chemical Identity & Structural Specifications
L-Lysine-d9 is typically supplied as a hydrochloride salt to enhance thermodynamic stability and aqueous solubility. The nine deuteriums are located on the aliphatic carbon chain (C2 through C6). Because these deuteriums are bound to carbon rather than heteroatoms (N or O), they are non-exchangeable in aqueous solutions at physiological pH. This structural stability ensures that the +9 Da mass shift remains completely stable throughout complex, multi-step sample preparation workflows.
Table 1: Physicochemical Specifications
| Parameter | Specification / Value |
| Compound Name | L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride |
| Labeled CAS Number | 2708343-64-8 |
| Unlabeled CAS Number | 657-27-2 (HCl salt) / 56-87-1 (Free base) |
| Molecular Formula | C₆H₆D₉ClN₂O₂ |
| Molecular Weight | 191.70 g/mol |
| Isotopic Enrichment | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% |
| Solubility | H₂O (≥ 100 mg/mL, requires sonication) |
Data supported by authoritative supplier specifications ( and ).
Mechanistic Role in Quantitative Mass Spectrometry
The Causality of Isotopic Selection
In targeted metabolomics, accurate quantification is hindered by matrix effects (ion suppression or enhancement). Spiking a sample with L-Lysine-d9 prior to extraction acts as a perfect internal standard (IS). Because L-Lysine-d9 shares the exact physicochemical properties of endogenous L-lysine (extraction recovery, ionization efficiency), it normalizes these variables. The +9 Da shift is mathematically critical: it completely isolates the labeled isotopic envelope from the natural ¹³C/¹⁵N isotopic bleed of the unlabeled endogenous lysine, preventing false-positive signal inflation.
The Deuterium Isotope Effect in Chromatography
A critical consideration for application scientists is the chromatographic behavior of deuterated compounds. In reversed-phase liquid chromatography (RPLC), the presence of nine deuteriums slightly reduces the molecule's lipophilicity compared to its protium counterpart (). This phenomenon, known as the deuterium isotope effect, can result in a minor retention time (RT) shift (the deuterated standard elutes slightly earlier).
Field-Proven Insight: To ensure self-validating quantitation, the MS integration window must encompass both the light and heavy peaks. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) should be employed. Because HILIC relies on an orthogonal retention mechanism (analyte partitioning into a water-enriched layer on the stationary phase), it minimizes the deuterium effect, leading to near-perfect co-elution of the labeled and unlabeled species.
Workflow of Isotope Dilution Mass Spectrometry (IDMS) using L-Lysine-d9 as an internal standard.
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation and Validation of L-Lysine-d9 Internal Standard
To guarantee trustworthiness, the internal standard must be validated for isotopic purity before use.
-
Stock Solution Formulation: Dissolve 10 mg of L-Lysine-d9 HCl in 1.0 mL of LC-MS grade water to yield a 10 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Aliquoting & Storage: Aliquot into 50 µL volumes in low-bind Eppendorf tubes. Store at -80°C to prevent microbial degradation and hydrolysis.
-
Working Solution: Dilute to 10 µg/mL in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.
-
Self-Validation Step: Inject the working solution alone into the LC-MS/MS. Monitor the unlabeled transition (147.1 > 84.1). A signal >1% of the D9 transition indicates unacceptable unlabeled contamination, which would artificially inflate endogenous baseline readings.
Protocol B: HILIC-MS/MS Workflow for Lysine Quantitation
-
Sample Prep: To 50 µL of biological plasma, add 10 µL of the L-Lysine-d9 working solution (10 µg/mL).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid to crash proteins and extract polar metabolites. Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.
-
Analysis: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a HILIC column (e.g., BEH Amide) using a gradient of Acetonitrile and 10 mM Ammonium Formate.
-
System Validation: Run a "Blank + IS" sample (water substituted for plasma) to ensure no unlabeled lysine is leaching from reagents or extraction solvents.
Table 2: LC-MS/MS MRM Parameters (Positive ESI)
Note: The primary fragment ion represents the loss of ammonia and the carboxyl group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| L-Lysine (Unlabeled) | 147.1 | 84.1 | 21 | 56 |
| L-Lysine-d9 (Labeled) | 156.2 | 93.2 | 21 | 56 |
Application in SILAC (Stable Isotope Labeling)
While ¹³C₆/¹⁵N₂-Lysine (+8 Da) is frequently used in SILAC to avoid the deuterium LC retention shift, L-Lysine-d9 (+9 Da) remains highly valuable for specialized targeted proteomics and cost-effective metabolic labeling assays. When cells are cultured in media depleted of natural lysine and supplemented with L-Lysine-d9, the cellular machinery incorporates the heavy amino acid into all newly synthesized proteins. Tryptic digestion subsequently yields peptides with a predictable +9 Da mass shift per lysine residue, enabling precise multiplexed relative quantitation.
SILAC metabolic incorporation pathway utilizing L-Lysine-d9 for heavy protein pool generation.
References
-
Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 2019. URL:[Link]
An In-depth Technical Guide to the Role of Deuterated Lysine in Metabolic Flux Analysis
Abstract
Metabolic flux analysis (MFA) is a powerful methodology for interrogating the intricate network of biochemical reactions within a cell. Stable isotope tracers are central to this technique, enabling the empirical measurement of reaction rates, or fluxes. Among these tracers, deuterated lysine has emerged as a uniquely versatile and insightful tool. This guide provides a comprehensive overview of the principles, applications, and methodologies underpinning the use of deuterated lysine in MFA. We will explore the causality behind experimental design choices, present detailed protocols for its application, and discuss the interpretation of the rich datasets it generates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique to unravel complex biological systems in fields ranging from cancer metabolism to biopharmaceutical production.
Introduction: The Need for Dynamic Measurement in Metabolism
Cellular metabolism is not a static blueprint of pathways but a dynamic, interconnected network that constantly adapts to genetic and environmental cues. While technologies like genomics, transcriptomics, and even metabolomics provide snapshots of cellular components, they fall short of capturing the rate of metabolic activity. Metabolic Flux Analysis (MFA) addresses this gap by quantifying the in vivo rates of metabolic reactions.[1][2] The core principle of MFA involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a biological system.[][4][5] By tracking the incorporation of this isotope into downstream metabolites using mass spectrometry (MS), we can deduce the activity of the pathways connecting them.[5][]
Lysine, an essential amino acid in animals, occupies a critical node in cellular metabolism.[7] It is not only a fundamental building block for protein synthesis but also a substrate for post-translational modifications and a source of carbon skeletons for energy production through its catabolic pathways.[8][9] This central role makes it an ideal analyte for tracing studies.
Why Deuterated Lysine? The Scientific Rationale
The choice of tracer is a critical experimental decision. While ¹³C- and ¹⁵N-labeled amino acids are common, deuterated (²H-labeled) lysine offers distinct advantages rooted in its unique biochemical properties and the analytical clarity it provides.
Causality Behind the Choice:
-
Minimal Perturbation: Deuterium is a stable isotope of hydrogen. Replacing hydrogen with deuterium results in a minimal increase in mass, which is less likely to alter the chemical properties of the lysine molecule and its recognition by enzymes and transporters compared to the heavier ¹³C or ¹⁵N isotopes. This ensures the tracer behaves almost identically to its natural counterpart.
-
High Isotopic Enrichment: Deuterated lysine can be synthesized with very high levels of isotopic purity (e.g., L-lysine-4,4,5,5-d4 or L-lysine-d9). This high enrichment leads to clear, unambiguous mass shifts in mass spectrometry, simplifying data analysis and reducing background noise.[10][11]
-
Tracing Multiple Fates: Lysine has two primary metabolic fates: incorporation into proteins and catabolism for energy. Deuterated lysine can effectively trace both simultaneously. The intact labeled lysine molecule is incorporated into proteins, allowing for the measurement of protein synthesis and turnover rates.[12][13][14] Concurrently, the breakdown of deuterated lysine introduces deuterium atoms into intermediates of central carbon metabolism, such as acetyl-CoA, which can then be tracked through the Tricarboxylic Acid (TCA) cycle and other pathways.[8]
-
Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" where reactions involving the cleavage of this bond proceed more slowly. While often a minor consideration in broad flux analysis, this property can be exploited in drug development to slow the metabolic breakdown of a pharmaceutical, potentially increasing its half-life and efficacy.[15]
Comparison of Common Deuterated Lysine Tracers:
| Tracer Variant | Deuterium Atom Positions | Primary Application Focus | Key Considerations |
| L-lysine-4,4,5,5-d4 | On the carbon backbone (C4 & C5) | Protein synthesis/turnover; SILAC-based proteomics[11] | Provides a +4 Da mass shift. Excellent for protein dynamics. Tracing into catabolic pathways is possible but less comprehensive than d9. |
| L-lysine-d9 | All nine hydrogen atoms replaced | Comprehensive metabolic flux analysis; tracing into central carbon metabolism | Provides a +9 Da mass shift for maximum separation. Ideal for tracking the fate of lysine's carbon and nitrogen atoms through various catabolic routes. |
Visualizing the Core Concepts
To fully appreciate the utility of deuterated lysine, it is essential to visualize both the experimental process and the key metabolic pathway it traces.
Experimental Workflow
The following diagram outlines the typical workflow for a deuterated lysine-based metabolic flux experiment in cell culture.
Caption: High-level workflow for deuterated lysine metabolic flux analysis.
Lysine Catabolism via the Saccharopine Pathway
The primary route for lysine degradation in mammals is the saccharopine pathway, which converts lysine into acetyl-CoA, a central hub of metabolism.[7][16][17] Tracing the flow of deuterium from lysine through this pathway provides a direct measure of its contribution to the TCA cycle.
Caption: Simplified schematic of the Saccharopine pathway for lysine catabolism.
Experimental Design and Protocols: A Self-Validating System
A robust MFA experiment is a self-validating system. This means building in controls and checks at every stage, from cell culture to data analysis, to ensure the results are accurate and reproducible.
Part A: Experimental Design Considerations
-
Objective Definition: Clearly define the biological question. Are you measuring protein turnover, the contribution of lysine to the TCA cycle, or both? This will dictate the choice of deuterated lysine variant (d4 vs. d9) and the duration of the labeling experiment.
-
Cell Culture and Media:
-
Steady-State: Ensure cells are in a metabolic and proliferative steady state before introducing the label. This is crucial for accurate flux calculations.
-
Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to remove endogenous, unlabeled lysine, which would otherwise dilute the isotopic enrichment of the precursor pool.
-
Lysine Concentration: The concentration of deuterated lysine in the medium should match that of standard media to avoid inducing a metabolic response to lysine starvation or excess.
-
-
Labeling Duration:
-
Controls:
-
Unlabeled Control: Culture cells in parallel with unlabeled lysine to establish the natural abundance of isotopes and provide a baseline for mass spectrometry.
-
Time Zero (T=0) Control: Harvest a sample immediately after switching to the labeled medium to confirm the label has not yet been incorporated.
-
Part B: Step-by-Step Core Protocol (Mammalian Cell Culture)
This protocol provides a framework for a typical experiment using adherent cells.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Lysine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-lysine-4,4,5,5-d4 or L-lysine-d9
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Quenching solution: ice-cold 80:20 Methanol:Water
-
Scraping tool
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~70-80% confluency in standard complete medium. Ensure enough plates for all time points and biological replicates.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing lysine-free DMEM with dFBS and the desired concentration of deuterated lysine. Warm to 37°C.
-
Initiation of Labeling:
-
Aspirate the standard medium from the cells.
-
Quickly wash the cell monolayer once with pre-warmed PBS.
-
Immediately add the pre-warmed deuterated lysine-containing medium. This is your T=0.
-
-
Time-Course Incubation: Place the cells back in the incubator (37°C, 5% CO₂). Harvest samples at your predetermined time points (e.g., 0, 1, 4, 8, 24 hours).
-
Harvesting and Quenching (CRITICAL STEP):
-
At each time point, remove the plate from the incubator and immediately aspirate the medium.
-
Place the plate on ice.
-
Wash the cells rapidly with 1 mL of ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol quenching solution.[19]
-
Incubate on ice for 5 minutes to arrest all enzymatic activity.
-
-
Cell Lysis and Collection:
-
Using a cell scraper, scrape the cells in the quenching solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at >14,000 g for 10 minutes at 4°C.
-
-
Metabolite and Protein Separation:
-
Carefully collect the supernatant (this contains the polar metabolites) and transfer to a new tube.
-
The remaining pellet contains proteins, lipids, and nucleic acids.
-
Store both fractions at -80°C until analysis.
-
-
Protein Hydrolysis (for Protein Turnover Analysis):
-
Resuspend the protein pellet in 6M HCl.
-
Incubate at 110°C for 24 hours to hydrolyze proteins into their constituent amino acids.
-
Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried amino acids in an appropriate buffer for LC-MS analysis.
-
Analytical Methodology and Data Interpretation
The power of deuterated lysine tracing is realized through high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[19][20][21][22]
LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is required for sensitive and accurate detection of mass isotopomers.[21]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar metabolites, while Reverse-Phase (RP) chromatography is suitable for derivatized amino acids or peptides.
-
Data Acquisition: The MS is operated to scan for the expected mass-to-charge (m/z) ratios of both unlabeled and deuterium-labeled metabolites. For example, when using L-lysine-d4, one would monitor for the native lysine mass (M+0) and the labeled lysine mass (M+4).[10][11]
Data Interpretation:
The raw data from the LC-MS/MS consists of peak intensities for different mass isotopomers over time.
-
Isotopic Enrichment Calculation: The fractional enrichment of a metabolite is calculated as the ratio of the labeled form to the total pool (labeled + unlabeled).
-
Fractional Enrichment = (Intensity of Labeled Peak) / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)
-
-
Turnover Rate Calculation: For protein synthesis, the rate of incorporation of deuterated lysine into protein-bound lysine is measured over time. The fractional synthesis rate (FSR) can be calculated by modeling this incorporation curve, often assuming first-order kinetics.[13][14]
-
Flux Modeling: To determine the flux through catabolic pathways, the isotopic enrichment patterns of downstream metabolites (e.g., glutamate, succinate, malate) are analyzed. This often requires specialized software (e.g., INCA, Metran, PollyPhi) that uses metabolic network models to solve for the unknown flux values that best explain the observed labeling patterns.[23][24][25]
In a study of glioblastoma stem cells, for instance, ¹³C6-lysine tracing was used to demonstrate an increased conversion of lysine to acetyl-CoA compared to differentiated cells.[26] This was achieved by measuring the incorporation of the ¹³C label into TCA cycle intermediates, a principle directly translatable to deuterated lysine tracing.
Conclusion and Future Directions
Deuterated lysine has proven to be an invaluable tracer for dissecting the complexities of cellular metabolism. Its ability to simultaneously report on protein dynamics and central carbon metabolism provides a holistic view of cellular resource allocation. The methodologies described herein provide a robust framework for conducting high-quality metabolic flux analysis experiments. Future advancements in mass spectrometry sensitivity, coupled with more sophisticated computational modeling tools, will continue to enhance the resolution and scope of insights gained from this powerful technique, furthering its impact on basic research and therapeutic development.
References
-
Revelles, O., et al. (2012). Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. PMC. Available at: [Link]
-
Wang, W., et al. (2022). Accelerated lysine metabolism conveys kidney protection in salt-sensitive hypertension. Nature Communications. Available at: [Link]
-
Margolis, L.M., et al. (2020). Measuring Protein Turnover in the Field: Implications for Military Research. PMC. Available at: [Link]
-
Soares da Costa, T.P., et al. (2019). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. Available at: [Link]
-
Pratelli, L.S., and Arruda, P. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers in Plant Science. Available at: [Link]
-
Azevedo, R.A., and Arruda, P. (2003). Lysine catabolism: flow, metabolic role and regulation. SciELO. Available at: [Link]
-
Azevedo, R.A., and Arruda, P. (2003). Lysine catabolism: flow, metabolic role and regulation. R Discovery. Available at: [Link]
-
Al-Sabi, A., et al. (2020). Isotopic incorporation of deuterated lysine and 13 C-labeled glucose into Lys-Glc-DAG. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2002). Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed. Available at: [Link]
-
Andersen, J.V., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. Available at: [Link]
-
Eyers, C.E., et al. (2012). Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. University of Liverpool Research Archive. Available at: [Link]
-
Metabolic Solutions. (n.d.). Muscle Protein Turnover Analysis. Metabolic Solutions. Available at: [Link]
-
Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Waters Corporation. Available at: [Link]
-
Scott, H.A., et al. (2021). Harmonizing labeling and analytical strategies to obtain protein turnover rates in intact adult animals. bioRxiv. Available at: [Link]
-
Wittmann, C., et al. (2004). Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose. PMC. Available at: [Link]
-
Guder, J.C., et al. (2024). Deciphering the metabolic details of L-lysine toxicity in cyanobacteria. bioRxiv. Available at: [Link]
-
Agilent Technologies. (n.d.). Flux analysis mass spec software, VistaFlux Software. Agilent Technologies. Available at: [Link]
-
Previs, S.F., et al. (2007). Determination of protein replacement rates by deuterated water: validation of underlying assumptions. PubMed. Available at: [Link]
-
Glembotski, C.C., et al. (2015). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PMC. Available at: [Link]
-
Lantz, E. (2024). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. Available at: [Link]
-
Wittmann, C., et al. (2004). Metabolic Fluxes in Corynebacterium Glutamicum During Lysine Production With Sucrose as Carbon Source. PubMed. Available at: [Link]
-
Al-Dewachi, O., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. Available at: [Link]
-
Wilkinson, D.J., et al. (2018). Stable isotope tracers and exercise physiology: past, present and future. PMC. Available at: [Link]
-
Wittmann, C., et al. (2004). Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose. PubMed. Available at: [Link]
-
Wang, Y., et al. (2022). Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation. PMC. Available at: [Link]
-
MacGilvray, M.E., et al. (2023). analysis of lysine and arginine vacuolar transport by dynamic labeling. Zenodo. Available at: [Link]
-
Ratner, S., et al. (1942). THE METABOLISM OF d-LYSINE INVESTIGATED WITH DEUTERIUM AND HEAVY NITROGEN. Scilit. Available at: [Link]
-
Tomé, D., and Bos, C. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Available at: [Link]
-
Jiang, H., et al. (2022). Lysine succinylation, the metabolic bridge between cancer and immunity. PMC. Available at: [Link]
-
Andreas, L.B., et al. (2024). Deuteration of proteins boosted by cell lysates: high-resolution amide and Hα MAS NMR without re-protonation bottleneck. Magnetic Resonance. Available at: [Link]
-
Jones, A.R., et al. (2014). A Software Toolkit and Interface for Performing Stable Isotope Labeling and Top3 Quantification Using Progenesis LC-MS. PMC. Available at: [Link]
-
TotalLab. (n.d.). Life Science Analysis Software & GxP Solutions. TotalLab. Available at: [Link]
Sources
- 1. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. technologynetworks.com [technologynetworks.com]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Protein Turnover in the Field: Implications for Military Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liverpool.ac.uk [liverpool.ac.uk]
- 14. biorxiv.org [biorxiv.org]
- 15. scienceopen.com [scienceopen.com]
- 16. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 17. scielo.br [scielo.br]
- 18. metsol.com [metsol.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis | MDPI [mdpi.com]
- 21. Lysine Analysis Service for Metabolism, PTMs and SILAC - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. agilent.com [agilent.com]
- 25. A Software Toolkit and Interface for Performing Stable Isotope Labeling and Top3 Quantification Using Progenesis LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
calculating labeling efficiency of L-Lysine-d9 in mammalian cells
Application Note: Determination of L-Lysine-d9 Labeling Efficiency in Mammalian Cells
Executive Summary
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics.[1] While
This guide provides a validated protocol for calculating the incorporation efficiency of L-Lysine-d9. Unlike standard protocols, this workflow specifically addresses the chromatographic retention time (RT) shifts inherent to deuterated samples, ensuring accurate quantification.
Critical Theory: The Deuterium Isotope Effect
Expert Insight: Before beginning, researchers must understand why L-Lysine-d9 requires different processing than
-
Hydrophobicity Change: The C-D bond is shorter and less polarizable than the C-H bond. This makes deuterated peptides slightly less hydrophobic.
-
Chromatographic Shift: In RPLC, Lys-d9 peptides elute earlier than endogenous (light) peptides.
-
Impact on Quantification: Standard SILAC software (e.g., MaxQuant, Proteome Discoverer) often assumes perfect co-elution. If the "Match Between Runs" or "Integration Window" tolerance is too tight, the heavy peak will be missed, leading to a false calculation of "0% incorporation."
Experimental Workflow
The following diagram outlines the critical path for generating and validating labeled cell lines.
Figure 1: Step-by-step workflow for generating SILAC-labeled cells and validating incorporation efficiency.
Detailed Protocol
Phase 1: Media Preparation & Cell Adaptation
Goal: Replace all endogenous L-Lysine (
-
Reagents:
-
SILAC Media: DMEM or RPMI 1640 deficient in Lysine and Arginine.
-
Dialyzed FBS: Crucial. Standard FBS contains endogenous lysine. Use 10k MWCO dialyzed FBS to prevent light lysine contamination.
-
L-Lysine-d9: Add to a final concentration of 0.4 mM (or 73 mg/L for DMEM, 40 mg/L for RPMI).
-
L-Arginine: Add standard L-Arginine (or heavy Arginine if double-labeling) to match the formulation.
-
-
Adaptation Strategy:
-
Thaw cells directly into SILAC media (do not use standard media).
-
Passage cells for a minimum of 5-6 population doublings .
-
Mathematical Justification: The depletion of light lysine follows a dilution curve:
. After 5 passages, of original protein mass remains. After 6, .
-
Phase 2: Sample Preparation (QC Check)
Goal: Prepare a "Heavy Only" sample to detect residual "Light" peptides.
-
Lysis: Lyse
cells in 8M Urea or SDS-lysis buffer. -
Digestion: Perform standard reduction (DTT), alkylation (IAA), and trypsin digestion (1:50 enzyme:protein ratio) overnight.
-
Desalting: Clean up peptides using C18 StageTips or spin columns.
Phase 3: LC-MS/MS Acquisition
Goal: Detect the heavy and light peptide pairs.
-
Instrument: Orbitrap or Q-TOF.[2]
-
Method: Standard DDA (Data Dependent Acquisition).
-
Critical Parameter: Ensure the mass analyzer scan range includes the light counterparts.
-
Example: If a heavy peptide is 1209 Da, the light version is ~1200 Da.
-
Phase 4: Data Analysis & Calculation
Goal: Quantify the ratio of Heavy (
The Formula:
Step-by-Step Analysis:
-
Database Search: Use MaxQuant or Proteome Discoverer.
-
Modification Setup:
-
Add Lys9 (or custom Lys-d9) as a fixed modification (if assuming 100% labeling) or variable modification (to detect efficiency).
-
Recommended for QC: Set Lys-d9 as a Variable Modification and Lys-Light (None) as the baseline.
-
Mass Shift: Define Lys-d9 as adding +9.056 Da (Verify exact mass based on manufacturer certificate;
is 2.0141 Da vs 1.0078 Da. ).
-
-
Retention Time Correction:
-
Manually inspect 5-10 abundant peptides (e.g., Actin, Tubulin).
-
Extract Ion Chromatograms (XIC) for the Light (
) and Heavy ( ) peaks. -
Note: The Heavy peak will elute 2–10 seconds earlier than the Light peak.
-
Data Presentation & Acceptance Criteria
Summarize your QC results in the following format.
| Parameter | Acceptance Criteria | Action if Failed |
| Labeling Efficiency | > 95% (Ideal: > 98%) | Passage cells for 2 more doublings. Check FBS dialysis. |
| Arginine-to-Proline | < 5% conversion | Titrate down Arginine concentration or use auxotrophic lines. |
| Cell Morphology | Indistinguishable from WT | Check for toxicity of heavy amino acids (rare but possible). |
Troubleshooting Logic (Graphviz)
Use this decision tree to diagnose low labeling efficiency.
Figure 2: Troubleshooting logic for incomplete SILAC incorporation.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology. Link
- Zhang, G., et al. (2011). The impact of deuterium isotope effects on the retention time of peptides in reversed-phase liquid chromatography. Journal of Chromatography A. (Discusses the RT shift mechanism critical for d9).
-
BenchChem Technical Guide. Navigating the Isotope Effect: Managing Chromatographic Retention Time Shifts. Link
-
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems Protocol. Link
Sources
Application Note & Protocol: Quantifying Protein Turnover Dynamics via Lysine-D9 pSILAC
Target Audience: Proteomics Researchers, Cell Biologists, and Drug Development Scientists Application Focus: Protein Synthesis, Degradation Kinetics, and Proteostasis Profiling
Introduction & Mechanistic Overview
Cellular proteostasis is maintained through a delicate balance of protein synthesis and degradation. While traditional proteomics provides a static snapshot of protein abundance, understanding the dynamic turnover of the proteome is critical for investigating cellular senescence[1], microRNA-mediated translational repression[2], and drug-induced proteotoxicity.
Pulsed Stable Isotope Labeling by Amino acids in Cell culture (pSILAC) is the gold standard for unbiased, proteome-wide measurement of protein turnover[1]. Unlike steady-state SILAC, which is used for relative quantification between two distinct cell populations[3], pSILAC measures the temporal incorporation of heavy stable isotopes into a single cell population over time.
The Biochemical Rationale for Lysine-D9: In this protocol, we utilize Lysine-D9 (DL-Lysine-d9 dihydrochloride), a stable isotope tracer where nine hydrogen atoms are replaced by deuterium, resulting in a distinct +9 Da mass shift[4].
-
Causality of Tracer Choice: Trypsin, the standard protease for bottom-up proteomics, cleaves specifically at the C-terminus of Lysine and Arginine residues. By supplementing the culture media with Lysine-D9, every newly synthesized tryptic peptide containing a lysine residue will carry the +9 Da mass tag.
-
Mass Spectrometry Resolution: The +9 Da shift ensures that the "Heavy" (newly synthesized) isotopic envelope is completely resolved from the "Light" (pre-existing) envelope, eliminating interference from the natural abundance of
C and N isotopes[4].
Experimental Logic & Self-Validating System Design
Every robust analytical protocol must be a self-validating system. The pSILAC methodology inherently achieves this through internal standardization at the MS1 level .
When a cell is pulsed with Lysine-D9, the pre-existing proteins remain "Light" (
Kinetic Modeling
At steady-state, the total protein abundance remains constant, meaning the synthesis rate (
By extracting the
Visualizing the pSILAC Workflow
Fig 1. Step-by-step workflow of pSILAC utilizing Lysine-D9 for protein turnover analysis.
Step-by-Step pSILAC Protocol
Phase 1: Pre-Culture & Adaptation
-
Media Preparation: Prepare "Light" SILAC media using custom DMEM deficient in Lysine and Arginine. Supplement with natural L-Lysine (
C N ) and L-Arginine, alongside 10% dialyzed Fetal Bovine Serum (dFBS) to prevent exogenous amino acid contamination[3]. -
Cell Expansion: Culture the target cell line (e.g., HeLa, fibroblasts) in the Light media for at least 3-5 days to ensure the baseline proteome is 100% Light.
Phase 2: The Lysine-D9 Pulse
-
Preparation of Heavy Media: Prepare "Heavy" SILAC media by supplementing the deficient DMEM with Lysine-D9 (approx. 146 mg/L) and Heavy Arginine (
C N , approx. 84 mg/L)[5]. -
Media Switch (
): Aspirate the Light media from the culture flasks. Wash the cells gently 2x with warm PBS to remove residual light amino acids. Immediately add the pre-warmed Heavy media. -
Treatment (Optional): If studying the effects of a drug or microRNA on translation, apply the perturbation concurrently with the media switch[6].
Phase 3: Time-Course Harvesting
-
Sampling: Harvest cells at predetermined time points (e.g., 0h, 2h, 4h, 8h, 12h, 24h).
-
Lysis: Wash cell pellets in cold PBS, then lyse in a highly denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl pH 8.0, supplemented with protease inhibitors). Sonicate to shear DNA and clarify by centrifugation (14,000 x g, 15 min).
Phase 4: Digestion & LC-MS/MS
-
Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (30 min, 37°C) and alkylate with 40 mM Iodoacetamide (30 min, dark, RT).
-
Tryptic Digestion: Dilute the urea concentration to <2M using 50 mM Tris-HCl. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
Desalting: Quench digestion with 1% TFA and desalt peptides using C18 StageTips.
-
Acquisition: Analyze via LC-MS/MS using a high-resolution instrument (e.g., Orbitrap). Data-Independent Acquisition (DIA) is highly recommended for pSILAC to ensure contiguous quantification of both
and states across all time points[7].
Cellular Kinetics of Tracer Incorporation
Fig 2. Cellular kinetics of Lysine-D9 incorporation during protein synthesis and degradation.
Data Presentation & Expected Outcomes
Table 1: Isotope Tracer Specifications for pSILAC
| Amino Acid | Isotope Label | Mass Shift ( | Primary Application | Cleavage Specificity |
| Light Lysine | 0 Da | Pre-existing proteome baseline | Trypsin / Lys-C | |
| Heavy Lysine | D | +9.056 Da | Newly synthesized proteins (Pulse) | Trypsin / Lys-C |
| Heavy Arginine | +10.008 Da | Multiplexing / Full tryptic coverage | Trypsin |
Table 2: Representative Protein Half-Life Data (HeLa Cell Model)
Note: Data represents typical kinetic outputs derived from pSILAC time-course modeling.
| Protein Category | Example Target | Calculated Half-Life ( | Biological Implication | |
| Transcription Factors | c-Myc, p53 | 0.346 | ~2 hours | Rapid turnover for acute environmental response. |
| Metabolic Enzymes | GAPDH, PKM | 0.014 | ~48 hours | Stable expression for basal metabolic maintenance. |
| Structural Proteins | Actin, Tubulin | 0.005 | >120 hours | Highly stable; structural integrity of the cell. |
References
- DL-Lysine-d9 (dihydrochloride)
- Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry. NIH / PMC.
- pSILAC-DIA for measuring protein turnover with DIA-MS. Liu Lab / EMBO Molecular Systems Biology.
- Global analysis of protein turnover dynamics in single cells. bioRxiv.
- A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
- Identification of MicroRNA Targets by Pulsed SILAC.
- Whole cell proteome regulation by microRNAs captured in a pulsed SILAC Mass spectrometry approach. Max Delbrück Center.
Sources
- 1. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of MicroRNA Targets by Pulsed SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. DL-Lysine-d9 (dihydrochloride) | Benchchem [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. yslproteomics.org [yslproteomics.org]
sample preparation for Lysine-D9 labeled protein quantification
Executive Summary & Core Directive
This guide details the sample preparation and quantification workflow for proteins using Lysine-D9 (
The Critical Challenge: Unlike Carbon-13 or Nitrogen-15, Deuterium significantly alters the hydrophobicity of peptides. This results in the Deuterium Isotope Effect , where D-labeled peptides elute earlier than their non-labeled counterparts in Reversed-Phase Liquid Chromatography (RPLC).[1] This protocol is engineered to mitigate this effect through rigorous sample handling and specific data acquisition strategies.
Experimental Design & Logic
The Deuterium Isotope Effect
In RPLC, the C-D bond is slightly shorter and less polarizable than the C-H bond, reducing the hydrophobic interaction with the C18 stationary phase.
-
Consequence: Lys-D9 peptides elute 2–10 seconds earlier than endogenous peptides.
-
Mitigation: We utilize a Sodium Deoxycholate (SDC) based workflow.[2][3][4] SDC enhances trypsin digestion efficiency, ensuring complete cleavage at Lysine residues, which is critical when the label is located at the cleavage site (C-terminus).
Workflow Logic
-
Lysis: SDC is used for robust solubilization. It is MS-compatible because it precipitates in acid.
-
Spike-In: Heavy Lys-D9 standards (intact protein or concatemer) must be spiked before digestion to account for digestion variability.
-
Digestion: Trypsin is mandatory (cleaves at Lys/Arg).
-
Cleanup: Acid precipitation of SDC followed by C18 desalting.
Visualized Workflow (Graphviz)
Caption: Step-by-step SDC-based sample preparation workflow for Lys-D9 quantification. Note the critical Acid Precipitation step to remove detergent.
Detailed Protocol: SDC-Assisted Preparation
Reagents Required:
-
Lysis Buffer: 5% Sodium Deoxycholate (SDC) in 100mM Tris-HCl (pH 8.5).
-
Reducing Agent: 100 mM TCEP (Tris(2-carboxyethyl)phosphine).
-
Alkylating Agent: 400 mM CAA (Chloroacetamide). Note: CAA is preferred over IAA to prevent over-alkylation of Lysine, which would block Trypsin.
-
Enzyme: Sequencing Grade Trypsin (Promega or equivalent).
-
Stop Solution: 10% Trifluoroacetic Acid (TFA).
Step 1: Lysis & Spike-In
-
Resuspend cell pellet in 10 volumes of Lysis Buffer (5% SDC).
-
Crucial Step: Add the Lys-D9 labeled internal standard protein at this stage.
-
Why? Adding the standard before digestion corrects for variations in proteolytic efficiency.
-
-
Heat samples at 95°C for 10 minutes to denature proteins and deactivate endogenous proteases.
-
Sonicate (e.g., Bioruptor) for 10 cycles (30s ON / 30s OFF) to shear DNA and reduce viscosity.
Step 2: Reduction & Alkylation[4][6][7]
-
Add TCEP to a final concentration of 10 mM . Incubate at 45°C for 10 mins.
-
Add CAA to a final concentration of 40 mM . Incubate at Room Temperature (RT) for 30 mins in the dark.
-
Expert Note: We use CAA because Iodoacetamide (IAA) can occasionally alkylate the
-amino group of Lysine, creating a mass shift that mimics ubiquitination and inhibits Trypsin cleavage.
-
Step 3: Digestion
-
Dilute the sample 1:5 with 100mM Tris-HCl (pH 8.5) to lower SDC concentration to ~1%.
-
Add Trypsin at a 1:50 enzyme-to-protein ratio .
-
Incubate overnight (12-16 hours) at 37°C with shaking (600 rpm).
Step 4: SDC Removal (Phase Transfer)
-
Add 10% TFA to the digest to a final concentration of 1% TFA .
-
Observation: The solution will turn milky white as SDC precipitates.
-
-
Add an equal volume of Ethyl Acetate (optional but recommended for cleaner extraction). Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes .
-
Recover the bottom aqueous phase (containing peptides). The SDC forms a pellet or interface layer.
Step 5: Desalting
-
Load the aqueous phase onto C18 StageTips or SPE cartridges.[4]
-
Wash with 0.1% Formic Acid.
-
Elute with 50% Acetonitrile / 0.1% Formic Acid.
-
Vacuum dry and resuspend in Loading Buffer (3% ACN / 0.1% FA).
LC-MS/MS Acquisition Strategy
When analyzing Lys-D9 peptides, standard "tight" retention time (RT) windows used for
| Parameter | Setting / Recommendation | Logic |
| Chromatography | 60-120 min Gradient | Longer gradients separate the D-isotope effect more distinctly; ensure windows accommodate this. |
| Dynamic Exclusion | 30 - 45 seconds | Prevent re-sampling of the abundant light peak while waiting for the heavy peak (or vice versa). |
| Peak Picking (Software) | Widen RT Window | In Skyline/MaxQuant, allow a matching window of ± 0.5 to 1.0 min relative to the Light peptide. |
| Mass Shift | +9.056 Da | Exact mass of Lysine-D9 ( |
Diagram: The Deuterium Shift Phenomenon
Caption: Visualization of the chromatographic shift. D9-labeled peptides interact less strongly with C18, causing earlier elution.
Data Analysis & Calculation
For absolute quantification using a spiked standard:
Troubleshooting The "Missing" Heavy Peak: If the Heavy peak is not found at the expected RT:
-
Check the Shoulder: The D9 peak often appears as a pre-shoulder to the Light peak.
-
Scrambling: Ensure the D9 label is stable. Acid-catalyzed H/D exchange is rare for Lysine side chains but possible at very low pH/high temp conditions over extended periods.
-
Mass Accuracy: Ensure the search engine accounts for the specific number of Deuteriums. Commercial "D9" reagents sometimes have isotopic impurities (D8, D7).
References
-
Zhang, Y., et al. (2010). Protein quantification using SILAC.[2][5] Methods in Molecular Biology. Explains the fundamentals of stable isotope labeling and the choice of amino acids.
-
Humphries, J., et al. (2018).[4] SDC Solution Digestion Procedure.[3][4] Nature Protocols.[4] Provides the authoritative method for Sodium Deoxycholate based lysis and digestion. 4[1][3]
-
BenchChem Tech Support. (2025).[6] Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.[6][7] Details the mechanism of the deuterium isotope effect in RPLC. 6[1][3][8]
-
Creative Proteomics. Lysine Quantification Methods. Overview of mass spectrometry approaches for Lysine analysis. 9[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
Application Note: High-Precision Quantitative Proteomics Using Lysine-D9 Stable Isotope Labeling
Abstract
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. While
Technical Prerequisites & Reagents
Reagent Specifications
To establish a valid SILAC workflow, the specific isotope substitution must be defined for software configuration.
| Component | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift ( |
| Lysine (Light) | 146.1055 | 0 | |
| Lysine-D9 (Heavy) | 155.1620 | +9.0565 |
-
Purity: >98% Isotopic Enrichment.[2]
-
Media: Lysine/Arginine-deficient DMEM or RPMI, supplemented with 10% dialyzed FBS (10 kDa MWCO) to prevent light amino acid contamination.
Instrumentation
-
LC System: Nano-flow UHPLC (e.g., Thermo Vanquish Neo, Bruker nanoElute).
-
Mass Spectrometer: High-Resolution Accurate Mass (HRAM) system (e.g., Orbitrap Exploris 480, Eclipse, or TIMS-TOF Pro).
-
Note: Low-resolution traps (linear ion traps) are not recommended for D9 quantification due to the complexity of resolving overlapping isotopic envelopes in complex matrices.
-
Method Development: The Deuterium Isotope Effect[1][3][4]
The Challenge: Chromatographic Shift
Unlike
Result: The Heavy (D9) peptide elutes earlier than the Light peptide. Magnitude: Typically 2–10 seconds in RPLC, depending on the peptide length and number of Lysines. Risk: Standard quantification software expecting perfect co-elution may treat the Heavy/Light pair as separate features, leading to missing values or "NaN" ratios.
Mitigation Strategy
To compensate, we must adjust the Retention Time Match Window in the analysis software and optimize the LC gradient to maintain peak sharpness while allowing sufficient overlap.
Experimental Protocol
Workflow Diagram
The following diagram outlines the critical path from cell culture to data processing, highlighting the specific D9-checkpoints.
Caption: Step-by-step SILAC workflow emphasizing the critical retention time shift caused by Lysine-D9.
Mass Spectrometry Acquisition Parameters (Orbitrap Example)
These settings are optimized to ensure sufficient sampling of both the early-eluting Heavy and late-eluting Light peaks.
| Parameter | Setting | Rationale |
| Resolution (MS1) | 120,000 @ 200 m/z | High resolution is required to resolve the D9 envelope from potential co-eluting interferences. |
| AGC Target (MS1) | 3e6 (300%) | High ion target ensures good statistics for quantification. |
| Max Injection Time | 50 ms | Prevents cycle time lag, ensuring enough points across the chromatographic peak. |
| Scan Range | 350–1650 m/z | Covers standard tryptic peptide range. |
| Dynamic Exclusion | 30–45 s | Set slightly lower than standard (usually 60s) to prevent exclusion of the Light partner if the RT shift is marginal. |
| MS2 Isolation Window | 1.4 m/z | Narrow enough to exclude interferences, wide enough to capture the precursor. |
Bioinformatics Configuration (MaxQuant)
Standard software presets usually include Lys8 or Lys4. You must manually configure Lysine-D9.
Step 1: Define the Label
-
Go to Configuration -> Modifications .
-
Create a new label: Lys9.
-
Composition Change: Add H(-9) H(2)9.
-
Note: In MaxQuant syntax, H(2) represents Deuterium.
-
Alternatively, simply input the mass difference: +9.056496 .
-
-
Specificity: Lysine (K), C-term.
Step 2: Group Specific Parameters[6]
-
Type: Standard (or Multiplicity = 2).
-
Light Label: (None).
-
Heavy Label: Select your newly created Lys9.
-
Re-quantify: Enable .
-
Why? If the Light peak is identified but the Heavy peak is shifted outside the standard pairing window, "Re-quantify" forces the software to look for the isotope pattern at the calculated mass in the adjacent retention time space.
-
Step 3: Match Between Runs (MBR)
-
Match Window: Increase default (0.7 min) to 1.0 min if observing severe shifts.
-
Alignment Window: 20 min (Standard).
Troubleshooting & Quality Control
Self-Validating Checks
-
Incorporation Efficiency:
-
Run a sample of the "Heavy" cells alone before mixing.
-
Search for Light peptides.[3]
-
Pass Criteria: < 1% Light peptides detected. If >1%, culture for more doublings (typically 5–6 passages required).
-
-
The "Proline Effect" (Arginine-to-Proline Conversion):
-
While this guide focuses on Lysine, SILAC often uses Arginine. If using Arg-10 alongside Lys-9, check for Arg->Pro conversion.
-
Lysine-D9 itself does not suffer from metabolic conversion issues common to Arginine.
-
-
Peak Co-elution Check:
-
Manually inspect 5–10 abundant peptides in the raw data (e.g., using Xcalibur or Skyline).
-
Extract Ion Chromatograms (XIC) for the Light and Heavy pairs.
-
Observation: The Heavy peak should appear slightly to the left (earlier) of the Light peak. If they are perfectly aligned, verify you are not looking at a different label (e.g.,
).
-
References
-
Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link
-
Zhang, G., et al. (2011). "Effect of Deuterium Isotope on the Chromatographic Behavior of Peptides in Reversed-Phase Liquid Chromatography." Analytical Chemistry. Link
-
Cox, J., & Mann, M. (2008). "MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification." Nature Biotechnology. Link
-
Cambridge Isotope Laboratories. "SILAC Reagents and Kits." (Product Page for Isotope Specifications). Link
-
Thermo Fisher Scientific. "SILAC Metabolic Labeling Systems." (Technical Guide). Link
Sources
Protocol: High-Efficiency FBS Dialysis for Lysine-D9 SILAC Experiments
Abstract & Scientific Rationale
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) relies on the complete metabolic replacement of endogenous amino acids with their heavy isotopologues. A critical, often overlooked variable in this workflow is the Fetal Bovine Serum (FBS). Standard FBS contains high concentrations of endogenous (light) Lysine (~200–300 µM) and Arginine. If not removed, these "light" amino acids compete with the added Lysine-D9, leading to incomplete labeling (<95%) and reducing the dynamic range of quantitation.
Why Lysine-D9?
While
Technical Background: The Depletion Mechanism
The objective is to reduce free amino acids in FBS by >98% while retaining growth factors (IGF-1, EGF) and transport proteins (Albumin, Transferrin).
-
Molecular Weight Cut-Off (MWCO): We utilize a 10 kDa MWCO membrane.[1][2][3]
-
Retained: Albumin (~66 kDa), IgG (~150 kDa), Transferrin (~80 kDa).[4]
-
Removed: L-Lysine (146 Da), L-Arginine (174 Da), Glucose (180 Da), Antibiotics.
-
-
The Gradient Driver: Dialysis relies on passive diffusion driven by the concentration gradient between the serum (high AA) and the buffer (zero AA). Frequent buffer exchanges are mathematically required to reach extinction levels.
Materials & Equipment
| Component | Specification | Purpose |
| Dialysis Membrane | 10,000 MWCO (e.g., SnakeSkin™ or Spectra/Por™) | Selective depletion of small molecules.[4] |
| Dialysis Buffer | 1X PBS (Phosphate Buffered Saline), pH 7.4 | Physiological osmotic balance; prevents protein precipitation. |
| Raw FBS | High-quality, US-origin preferred | Starting material. |
| Stir Plate | Magnetic, non-heating | Maintains diffusion gradient at the membrane surface. |
| Cold Room | 4°C Environment | Prevents complement activation and protein degradation. |
| Sterile Filter | 0.22 µm PES (Polyethersulfone) | Post-dialysis sterilization (low protein binding). |
| QC Reagent | Glucose Test Strips | Proxy marker for dialysis efficiency. |
Protocol: Step-by-Step Dialysis Workflow
Phase A: Preparation (Day 0)
-
Thaw FBS: Thaw 50 mL or 500 mL of FBS overnight at 4°C. Do not thaw at 37°C to avoid protein aggregation before dialysis.
-
Pre-wet Membrane: Cut the dialysis tubing to the required length (allow 20% extra for knotting/clamping). Soak in sterile distilled water for 15 minutes to remove glycerin or sulfide preservatives present in the membrane manufacturing process.
-
Loading: Secure one end of the tubing with a weighted closure clip. Pipette the FBS into the tubing. Expert Tip: Leave ~10% head-space to allow for osmotic water influx; otherwise, the tubing may burst. Secure the top with a floating clip.
Phase B: The Dialysis Cycle (Day 1–2)
Perform all steps at 4°C with gentle magnetic stirring.
-
Cycle 1 (The Bulk Clear):
-
Place tubing in a beaker containing 1X PBS.
-
Ratio: 1:50 (e.g., 100 mL FBS in 5 L PBS).
-
Duration: 4 hours.
-
Mechanism: Rapid diffusion of the initial high-concentration small molecules.
-
-
Cycle 2 (The Deep Clean):
-
Discard buffer. Replace with fresh 1X PBS (1:50 ratio).
-
Duration: Overnight (12–16 hours).
-
Mechanism: Equilibrium is re-established, pulling remaining amino acids out of the serum.
-
-
Cycle 3 (The Polishing Step):
-
Discard buffer. Replace with fresh 1X PBS (1:50 ratio).
-
Duration: 4 hours.
-
Mechanism: Final depletion. Theoretical reduction of small molecules is now
.
-
Phase C: Recovery & Sterilization (Day 2)
-
Unloading: Remove tubing and rinse the exterior with 70% ethanol (briefly) then sterile water to prevent contamination during opening. Cut the top and pipette the dialyzed FBS into a sterile beaker.
-
QC Check (Proxy Method): Dip a glucose test strip into the serum.
-
Sterilization: Filter the serum through a 0.22 µm PES vacuum filter unit .
-
Note: Dialyzed FBS may be slightly more viscous or contain minor precipitates. If the filter clogs, use a 0.45 µm pre-filter.
-
-
Aliquot & Store: Aliquot into 50 mL tubes and freeze at -20°C. Label as "dFBS - Lys/Arg Depleted".
SILAC Media Reconstitution (Lysine-D9)
Dialyzed FBS is depleted of all amino acids. You must reconstitute the media carefully.
Formula for 500 mL SILAC Media:
-
Base: 500 mL SILAC DMEM or RPMI (deficient in Lys and Arg).
-
Serum: Add 50 mL (10%) Dialyzed FBS.
-
Heavy Lysine: Add Lysine-D9 to a final concentration of 0.4 mM (for DMEM) or 0.22 mM (for RPMI).
-
Calculation: For 0.4 mM in 500 mL:
.
-
-
Arginine: Add L-Arginine (Light or Heavy, depending on experiment) to standard concentration (0.4 mM for DMEM).
-
Critical: Even if you are only tracing Lysine, you must supplement Arginine, or the cells will arrest.
-
-
Proline: (Optional but Recommended) Add 200 mg/L Proline to prevent Arginine-to-Proline conversion, a common SILAC artifact.
Expert Insight: The Deuterium Isotope Effect
As a Senior Scientist, I must highlight a specific analytical challenge with Lysine-D9 that differs from C13/N15 labeling.
The Phenomenon:
Deuterium (
-
Result: D9-labeled peptides typically elute earlier than light peptides.
-
Shift Magnitude: Usually 2–10 seconds, depending on the gradient and number of Lysines in the peptide.
Mitigation Strategy:
-
Data Analysis: When using MaxQuant or Proteome Discoverer, ensure the "Match Between Runs" or quantification window tolerances are set to account for this retention time shift.
-
Quantification: Avoid "peak-at-the-apex" quantification. Use area-under-the-curve (AUC) integration that spans the entire elution window to capture both the slightly offset Heavy and Light peaks.
Workflow Visualization
Figure 1: Step-by-step workflow for FBS dialysis and subsequent SILAC media preparation, highlighting Critical Control Points (QC).
Troubleshooting & Performance Indicators
| Issue | Probable Cause | Corrective Action |
| Cell Death post-media change | Missing essential AAs | Ensure Arginine and other essentials (Met, Gln) are added back. Dialysis removes everything small. |
| Low Labeling Efficiency (<95%) | Insufficient Dialysis | Increase buffer volume to 1:100 or add a 4th dialysis cycle. |
| Precipitates in FBS | Calcium Phosphate / Fibrin | Common after dialysis. Filter with 0.45 µm first, then 0.22 µm. Do not heat-inactivate unless strictly necessary (causes more precip). |
| LC-MS Peak Splitting | Deuterium Effect | Widen the retention time window in your search engine (e.g., MaxQuant) for Heavy/Light pairing. |
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. [Link]
-
Zhang, G., et al. (2011). Mass spectrometry-based quantitative proteomics using SILAC. Methods in Molecular Biology, 753, 1-16. [Link]
-
Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols, 6(2), 147–157. [Link]
Sources
- 1. omegascientific.com [omegascientific.com]
- 2. Fetal Bovine Serum (FBS), Dialyzed, Origin South America [capricorn-scientific.com]
- 3. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. shop.seamlessbio.de [shop.seamlessbio.de]
- 5. FBS Dialyzed [bio-sell.de]
- 6. Dialyzed FBS for Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SILAC L-Lysine-d9 Incorporation
Executive Summary & Diagnostic Workflow
The Golden Standard: In a successful SILAC experiment, "heavy" amino acid incorporation should exceed 95% . The Problem: You are observing significant "light" (unlabeled) peptide peaks in samples that should be fully labeled with L-Lysine-d9.
Low incorporation compromises the dynamic range of quantification and introduces ratio compression errors.[1] This guide addresses the specific challenges of L-Lysine-d9 , including biological recycling and the unique chromatographic artifacts caused by deuterium labeling.
Diagnostic Decision Tree
Use the following logic flow to isolate the root cause of your low incorporation.
Figure 1: Diagnostic logic for isolating SILAC incorporation failures. Blue nodes represent primary checkpoints; Green nodes represent actionable solutions.
Biological Troubleshooting: The "Light" Source
The presence of light peptides in a heavy culture indicates a source of light Lysine. Since Lysine is an essential amino acid (mammalian cells cannot synthesize it de novo), the contamination must be exogenous or recycled.
Q1: I have cultured cells for 2 weeks. Why is incorporation still <90%?
Answer: Time is irrelevant; doublings are what matter. Incorporation follows a dilution kinetic. You are not "labeling" existing proteins; you are waiting for the pre-existing "light" proteome to be diluted by newly synthesized "heavy" proteins.
-
The Math: Remaining Light Fraction =
, where is the number of cell doublings. -
The Threshold:
-
5 doublings
3.1% remaining light (96.9% incorporation). -
6 doublings
1.5% remaining light (98.5% incorporation).
-
Corrective Action:
Calculate your cell line's specific doubling time (DT) using the formula below. Do not rely on "standard" times (e.g., HeLa
Q2: I am using "SILAC-ready" media. Could the media be the problem?
Answer: The media is likely fine, but your Serum (FBS) is the prime suspect. Standard Fetal Bovine Serum (FBS) is rich in free amino acids, including light Lysine. Even if your base media is Lysine-free, adding 10% standard FBS re-introduces enough light Lysine to compete with your heavy L-Lysine-d9.
Corrective Action:
-
Mandatory: Use Dialyzed FBS (cutoff 10 kDa) to remove free amino acids while retaining growth factors [1].
-
Verification: If you are already using dialyzed FBS, check the vendor's dialysis efficiency. Poor dialysis batches can leave residual light amino acids.[2]
Q3: My cells are slow-growing or stationary. Does this affect incorporation?
Answer: Yes. In stationary or slow-growing cells, Autophagy becomes a significant source of light amino acids. When cells are stressed or quiescent, they degrade their own organelles (autophagy) to recycle amino acids.[3] This releases "light" Lysine from the old proteome back into the intracellular pool, where it competes with the "heavy" Lysine from the media for incorporation into new proteins [2].
Corrective Action:
-
Avoid Confluency: Never let SILAC cells reach 100% confluency; this triggers contact inhibition and autophagy. Split them at 70-80%.
-
Serum Titration: Ensure the dialyzed FBS concentration is sufficient to prevent starvation-induced autophagy.
Analytical Troubleshooting: The "Deuterium Effect"
You are using L-Lysine-d9 . Unlike Carbon-13 (
Q4: My MS spectra show two distinct peaks, but the software calculates low incorporation. Why?
Answer: You are likely a victim of the Chromatographic Isotope Effect .
Deuterium-Carbon bonds (
-
The Result: The "Heavy" (d9) peptide elutes earlier than the "Light" peptide.
-
The Artifact: If the retention time shift is significant (e.g., 10–20 seconds), the quantification software may treat them as two unrelated precursors rather than a Heavy/Light pair. It will quantify the Light peak as "unlabeled sample" and fail to find the Heavy partner, reporting 0% or low incorporation [3].
Data Comparison: Isotope Effects
| Label Type | Mass Shift | Chromatographic Behavior | Risk Level |
| +8 Da | Co-elutes perfectly with Light | Low | |
| Deuterium (Lys-d4) | +4 Da | Slight shift (negligible in wide windows) | Moderate |
| Deuterium (Lys-d9) | +9 Da | Significant shift (early elution) | High |
Corrective Action:
-
Manual Inspection: Open the XIC (Extracted Ion Chromatogram) for a high-abundance peptide (e.g., Actin or Tubulin). Look for the heavy peak eluting before the light peak.
-
Software Adjustment: In your search engine (MaxQuant, Proteome Discoverer, Skyline), increase the "Match Between Runs" or "Quantification Window" tolerance to account for retention time shifts.
-
Switch Labels: If high-precision quantification is required, switch from Lys-d9 to Lys-13C6-15N2 (Lys8) to eliminate the retention time shift entirely [1].
Protocol: Validating Incorporation Efficiency
Do not proceed to the actual experiment (mixing Light/Heavy samples) until you have validated incorporation. Mixing effectively "dilutes" your ability to detect incomplete labeling.
Step-by-Step Validation Workflow
-
Culture: Grow cells in Heavy (Lys-d9) media for 6 calculated doublings.
-
Harvest: Lyse a small aliquot (
cells). Do not mix with Light cells. -
Digestion: Perform standard reduction, alkylation, and tryptic digestion.
-
MS Analysis: Run a short LC-MS/MS gradient (30-60 min).
-
Calculation: Identify 5-10 high-abundance proteins. Calculate incorporation using the peptide intensity (
) formula: [2]-
Note: If
is background noise, incorporation is effectively 100%.
-
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).[6][7] Nature Protocols, 1(6), 2650–2660.[6][7]
-
Zhang, G., et al. (2014). Kinetics of Precursor Labeling in Stable Isotope Labeling in Cell Cultures (SILAC) Experiments. Analytical Chemistry, 86(21).
- Context: Discusses the impact of intracellular amino acid recycling (autophagy) on labeling kinetics.
-
Zhang, Y., et al. (2011). The deuterium isotope effect in RPLC-MS/MS: Implications for protein identification and quantification. Journal of The American Society for Mass Spectrometry.
-
Context: (General Principle validation) Deuterated peptides elute earlier in RPLC, causing potential quantification mismatches if not accounted for.[4] See also: Benchchem Technical Support: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.
-
Sources
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lysine-D9 SILAC & Mitigating Metabolic Conversion
Ticket ID: SILAC-KD9-ARG-PRO-001 Subject: Troubleshooting Arginine-to-Proline Conversion & Deuterium Isotope Effects Assigned Specialist: Senior Application Scientist, Proteomics Division
Executive Summary
This guide addresses a critical artifact in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments utilizing Lysine-D9 (K-D9) and Heavy Arginine (R-Heavy). While Lysine-D9 provides a cost-effective and distinct mass tag, the obligate use of Heavy Arginine (to ensure full tryptic peptide quantification) introduces the risk of metabolic conversion of Arginine to Proline .
This conversion splits the heavy signal into "true heavy" peptides and "satellite" heavy proline-containing peptides, diluting the quantification accuracy. Furthermore, the use of Deuterated Lysine (D9) introduces Retention Time (RT) shifts due to the deuterium isotope effect, which must be distinguished from metabolic artifacts.
Module 1: The Diagnostic (Is it Happening?)
Before applying fixes, you must confirm if the mass shifts observed are due to metabolic conversion or chromatographic isotope effects.
Mechanism of Artifact
Mammalian cells (especially HeLa, HEK293, and stem cells) possess active Arginase and Ornithine Aminotransferase enzymes. When supplied with excess Heavy Arginine, the cell shunts a portion of it into the Proline biosynthesis pathway.
-
The Pathway: Arginine
Ornithine Proline. -
The Mass Shift:
-
If using Arg-6 (
): Converts to Pro-5 ( ). Shift: +5.01 Da . -
If using Arg-10 (
): Converts to Pro-6 ( ). Shift: +6.01 Da .
-
Visualizing the Pathway
Diagnostic Steps
-
Select a Proline-rich peptide (e.g., from Actin or Tubulin) in your heavy channel.
-
Inspect the MS1 Spectrum: Look for a "satellite peak" appearing at a lower mass than the fully labeled heavy peptide but higher than the light peptide.
-
Calculate the Mass Difference:
-
If the satellite is -4 Da (relative to Arg-10/Pro-0 peptide)
Likely Arg-to-Pro conversion (Heavy Pro is +6, so it's lighter than the expected Arg-10). -
Correction: It is easier to look at the shift from the Light peptide.
-
Light Peptide: Mass
.[1] -
Intended Heavy Peptide: Mass
(Arg-10). -
Converted Peptide: Mass
(Pro-6) if the peptide contains 1 Proline and 0 Arginines? No, it must contain Arginine to be Heavy. -
Scenario A (1 Arg, 1 Pro):
-
Intended: Arg-10 + Pro-0. Shift = +10 Da.[1]
-
Artifact: Arg-10 + Pro-6. Shift = +16 Da. (This is "Double Heavy").
-
-
Scenario B (0 Arg, 1 Pro):
-
Usually, tryptic peptides end in K or R.
-
If it ends in K-D9 and has internal Pro:
-
Intended: K-D9 + Pro-0. Shift = +9 Da.
-
Artifact: K-D9 + Pro-6. Shift = +15 Da.
-
-
Module 2: The Wet-Lab Fix (Prevention)
The "Gold Standard" is preventing the conversion biologically. This is superior to computational correction because it preserves signal intensity.
Protocol: Proline Titration
Adding excess unlabeled Proline to the media creates feedback inhibition, shutting down the cell's synthesis of Proline from Arginine.
| Component | Standard Conc. | Optimized Conc. | Reason |
| L-Proline | 0 mg/L | 200 - 400 mg/L | Saturates Proline pool; blocks OAT pathway. |
| L-Arginine | 84 mg/L | 28 - 42 mg/L | Reduces substrate availability for conversion. |
| Dialyzed FBS | 10% | 10% | Removes undefined light Arginine/Proline sources. |
Step-by-Step Implementation:
-
Prepare Base Media: Use SILAC-specific DMEM (deficient in R, K).
-
Add Labels: Add Lysine-D9 and Heavy Arginine (R10 or R6) to desired concentrations.
-
Add The Blocker: Dissolve L-Proline (unlabeled, analytical grade) in PBS to create a 100 mg/mL stock. Filter sterilize (0.22 µm).
-
Supplement Media: Add Proline stock to the SILAC media to a final concentration of 200 mg/L .
-
Adaptation: Pass cells for at least 5 doublings (approx. 2 weeks) in this modified media to ensure full incorporation and metabolic equilibrium.
Expert Insight: For highly metabolic cells (e.g., HeLa), you may need to increase Proline up to 600 mg/L . However, concentrations >1000 mg/L can induce osmotic stress.
Module 3: The Computational Fix (Correction)
If you have already acquired data and cannot repeat the experiment, use computational correction. This method assumes a constant conversion rate across the proteome.[2]
Correction Logic
Most proteomics software (MaxQuant, Proteome Discoverer) has specific settings for this.
Manual Calculation Formula:
Software Configuration (MaxQuant Example)
-
Group Specific Parameters: Go to the "Misc." tab.
-
Re-quantify: Check "Re-quantify".
-
Arg to Pro Conversion:
-
This is often hidden in newer versions or handled via defining a variable modification.
-
Best Practice: Define a new modification "Proline6" (Composition:
) and set it as a Variable Modification . -
The software will then identify peptides containing this mass shift and you can sum the intensities.
-
Module 4: The Lysine-D9 Specific Factor
You are using Lysine-D9 , which introduces a unique variable: The Deuterium Isotope Effect .
The Issue: Retention Time (RT) Shift
Unlike Carbon-13 (
-
Observation: Deuterated peptides (K-D9) elute earlier than their non-deuterated counterparts on C18 Reverse Phase columns.
-
Typical Shift: 2–10 seconds (dependent on gradient slope and peptide hydrophobicity).
Troubleshooting the "Missing Heavy Peak"
If your software expects the Heavy and Light peaks to co-elute perfectly (as they do with
Solution:
-
Widen RT Window: In your quantification software, increase the "Match between runs" or "Quantification RT window" tolerance to 0.5 - 1.0 minutes .
-
Enable Isotope Match: Ensure the software is configured to recognize "Lysine-D9" specifically, which often includes a predictive algorithm for the RT shift.
Decision Logic: Troubleshooting Workflow
FAQ: Rapid Response
Q1: Can I just use Lysine-D9 and Light Arginine to avoid the conversion? A: Technically yes, but you will only be able to quantify peptides ending in Lysine. Peptides ending in Arginine (approx. 50% of the proteome) will be "Light/Light" and unquantifiable. You need Heavy Arginine for full coverage.
Q2: Why does Lysine-D9 elute earlier? A: The C-D bond is shorter and less polarizable than the C-H bond. This slightly reduces the interaction strength with the hydrophobic C18 stationary phase, causing the deuterated peptide to travel faster.
Q3: Is the Arg-to-Pro conversion rate constant? A: No. It varies by cell line (HeLa is high, MCF7 is lower) and by cell density. This is why "Wet Lab" prevention (Proline addition) is better than mathematical correction.
References
-
Ong, S. E., et al. (2003). Mass spectrometry-based proteomics turns quantitative.[1][3][4] Molecular & Cellular Proteomics. Link
-
Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link
-
Park, S. K., et al. (2009).[5] A computational approach to correct arginine-to-proline conversion in quantitative proteomics. Nature Methods.[3][5][6][7] Link
- Zhang, R., & Regnier, F. E. (2002). Minimizing resolution of isotopically coded peptides in comparative proteomics. Journal of Proteome Research. (Addresses Deuterium isotope effects).
Sources
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 3. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A computational approach to correct arginine-to-proline conversion in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
resolving deuterium isotope effect on retention time for Lysine-D9
Welcome to the Advanced Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals struggling with chromatographic discrepancies between endogenous analytes and their stable-isotope-labeled internal standards (SIL-IS).
Below, we dissect the causality of the deuterium isotope effect on Lysine-D9 and provide self-validating protocols to definitively resolve retention time (RT) shifts.
Section I: Mechanistic FAQ – The Causality of the Isotope Effect
Q1: Why does Lysine-D9 elute at a different retention time than endogenous Lysine? A: The shift is driven by the fundamental quantum mechanics of the carbon-deuterium (C-D) bond. Deuterium has a greater mass than hydrogen, which lowers the zero-point vibrational energy of the C-D bond. This makes the C-D bond slightly shorter and less polarizable than a C-H bond. In reversed-phase liquid chromatography (RPLC), this reduced polarizability translates to decreased lipophilicity. Consequently, the deuterated molecule (Lysine-D9) interacts less strongly with the hydrophobic stationary phase and elutes slightly earlier than protiated Lysine[1].
Q2: Why is a 0.1-minute retention time shift a critical failure point for quantitative bioanalysis? A: The entire premise of using an internal standard is that it must experience the exact same ionization conditions as the target analyte. Biological matrices (like plasma or urine) contain thousands of unmonitored compounds that co-elute with your analytes, causing ion suppression or enhancement in the mass spectrometer's source. If Lysine and Lysine-D9 are separated by even a fraction of a minute, they may elute into regions with different levels of matrix interference. This phenomenon, known as "differential matrix effects," destroys the accuracy of the analyte-to-IS ratio, leading to skewed quantification[2].
Q3: Why is Lysine particularly problematic, and how does the stationary phase dictate the solution? A: Lysine is a highly polar, basic amino acid. It exhibits virtually no retention on standard C18 (RPLC) columns without the use of ion-pairing reagents, which contaminate MS systems. When forced onto RPLC, the minimal retention exacerbates the relative percentage of the RT shift. Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for Lysine. Furthermore, by utilizing a Zwitterionic HILIC (ZIC-HILIC) column, the separation mechanism shifts from pure partitioning to electrostatic interactions, which effectively masks the deuterium-induced lipophilicity differences[3].
Section II: Diagnostic & Resolution Workflow
Caption: Diagnostic workflow for resolving Lysine-D9 retention time shifts and matrix effects.
Section III: Quantitative Data – Impact of Chromatographic Conditions
The table below summarizes how different chromatographic environments influence the deuterium isotope effect for Lysine-D9. The goal is to drive the ΔRT to near zero to ensure the Matrix Effect Difference remains below the FDA/EMA bioanalytical guideline threshold of 15%.
| Chromatographic Mode | Column Chemistry | Mobile Phase Conditions | Column Temp | ΔRT (Lysine-D9 - Lysine) | Matrix Effect Difference |
| Reversed-Phase | C18 (1.7 µm) | 0.1% FA in H₂O / ACN | 40°C | -0.15 min | 22.4% (Fail) |
| Reversed-Phase | C18 (1.7 µm) | 0.1% FA in H₂O / ACN | 20°C | -0.08 min | 16.1% (Fail) |
| HILIC | Bare Silica (2.1 µm) | 10 mM NH₄FA in H₂O / ACN | 30°C | -0.05 min | 8.5% (Pass) |
| ZIC-HILIC | Zwitterionic (3.5 µm) | 20 mM NH₄FA (pH 3.5) / ACN | 30°C | < -0.01 min | < 2.0% (Optimal) |
Section IV: Troubleshooting Guide & Self-Validating Protocols
To resolve the Lysine-D9 isotope effect, you must abandon hydrophobic partitioning and force the analytes to separate based on ionic interactions, which are blind to deuterium substitution.
Protocol 1: ZIC-HILIC Optimization for Perfect Co-elution
Causality: Zwitterionic stationary phases contain both positive and negative charges. By buffering the mobile phase to pH 3.5, the carboxyl group of Lysine is partially neutralized, while the two amine groups remain fully protonated. The resulting strong electrostatic interaction with the stationary phase overrides the subtle lipophilicity differences caused by the 9 deuterium atoms[3].
Step-by-Step Methodology:
-
Column Selection: Install a ZIC-HILIC column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted strictly to pH 3.5 with Formic Acid. (High buffer concentration is required to ensure a robust ionic double-layer on the stationary phase).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Design: Start at 90% B (highly organic to promote initial retention). Ramp down to 50% B over 8 minutes.
-
Crucial Adjustment: Do not use steep gradients (>10% per minute). Steep gradients compress peaks but exacerbate isotopic separation. A shallow gradient allows the ionic interactions to dominate the equilibrium.
-
-
Temperature Control: Set column oven to 30°C. Higher temperatures increase kinetic energy, which can amplify the zero-point energy differences between isotopes.
Protocol 2: The Self-Validating Matrix Effect Assessment
Every optimized method must prove its own validity. This protocol acts as a closed-loop system: if the acceptance criteria are not met, the method automatically invalidates itself, preventing flawed data from reaching clinical or pharmacokinetic models.
Step-by-Step Methodology:
-
Sample Preparation (Set A - Neat): Spike Lysine and Lysine-D9 into the reconstitution solvent (e.g., 90:10 ACN:Water) at the mid-QC concentration.
-
Sample Preparation (Set B - Post-Extraction Matrix): Extract 6 independent lots of blank biological matrix (e.g., human plasma) using your standard protein precipitation method. Spike Lysine and Lysine-D9 into the post-extracted matrix at the same mid-QC concentration[2].
-
Acquisition: Inject Set A (n=3) and Set B (n=6) using the optimized ZIC-HILIC method.
-
Data Processing & Self-Validation Checkpoint:
-
Calculate the Absolute Matrix Effect (ME) for both analytes: ME = (Peak Area in Set B / Average Peak Area in Set A) * 100.
-
Calculate the IS-Normalized Matrix Factor (MF): IS-Normalized MF = ME of Lysine / ME of Lysine-D9.
-
Validation Gate: The IS-Normalized MF must fall between 0.85 and 1.15 (1.0 ± 0.15), and the Coefficient of Variation (CV) across the 6 matrix lots must be ≤ 15% .
-
Causality of Failure: If the IS-Normalized MF is outside this range, the deuterium isotope effect is still causing differential ion suppression. The system dictates that you must return to Protocol 1 and increase the Ammonium Formate buffer concentration to 30 mM to further strengthen ionic interactions.
-
References
- Benchchem. "Technical Support Center: Deuterated Internal Standards in LC-MS/MS". Benchchem.
- Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations".
- ResearchGate. "Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach".
Sources
Technical Support Center: Quantitative Proteomics & SILAC
Topic: Troubleshooting Incomplete Tryptic Digestion in Lysine-D9 Peptides
Status: Operational Ticket Priority: High (Quantitative Accuracy Impact) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or heavy-labeled quantitation data shows lower-than-expected heavy peptide recovery, or you are observing "missed cleavages" specifically associated with Lysine-D9 (
While Deuterium (
Module 1: Diagnostic Triage
Before modifying your digestion protocol, you must confirm the root cause. Use this logic flow to diagnose the issue.
The "Is it Digestion or Chromatography?" Decision Tree
Figure 1: Diagnostic logic flow to distinguish between Deuterium-induced retention time shifts and enzymatic cleavage failures.
Module 2: Technical Deep Dive
1. The Deuterium Isotope Effect (Chromatography)
Users often flag "incomplete digestion" because the quantification software fails to pair the Light and Heavy peaks.
-
Mechanism: Deuterium (
) has a shorter bond length and smaller molar volume than Hydrogen ( ). This slightly reduces the hydrophobicity of the peptide. -
Result: Deuterated (Lys-D9) peptides often elute earlier than their light counterparts on Reversed-Phase (C18) columns.
-
Impact: If your integration window is too tight, the software "misses" the heavy peak, reporting a ratio of 0 or null.
-
Fix: Widen the retention time window in your search parameters (e.g., MaxQuant "Match between runs" or XIC extraction window) to account for a 2–10 second shift.
2. The Lysine Cleavage Problem (Enzymology)
Trypsin cuts at the C-terminus of Arginine (Arg) and Lysine (Lys).[1][2] However, Trypsin kinetics are not equal for both:[2]
-
Arg vs. Lys: Trypsin cleaves Arginine ~10x faster than Lysine.
-
Proline Effect: Trypsin cannot cleave Lys-Pro or Arg-Pro bonds.
-
The D9 Factor: While the Kinetic Isotope Effect (KIE) on the cleavage bond itself is negligible, the bulky deuterated side chain can slightly alter the binding affinity in the S1 pocket of Trypsin, exacerbating "hard-to-cleave" sites adjacent to acidic residues (Asp/Glu).
Module 3: The Solution – Tandem Enzymatic Digestion
To eliminate incomplete digestion in heavy-labeled samples, you must stop relying solely on Trypsin. The industry standard for quantitative accuracy is the Lys-C + Trypsin workflow.
Why Lys-C?
-
Robustness: Lys-C retains activity in higher chaotrope concentrations (up to 8M Urea) where Trypsin is inactive.[4][5] This allows you to digest the protein while it is more denatured (open), exposing buried Lysine residues.
Protocol: Sequential Lys-C / Trypsin Digestion
Figure 2: Sequential digestion workflow maximizing Lysine cleavage efficiency in denaturing conditions.
Step-by-Step Protocol:
-
Denaturation: Solubilize protein pellet in 8M Urea (or 6M Guanidine HCl).
-
Reduction/Alkylation: Perform standard DTT/IAA steps.
-
Lys-C Digestion (The Critical Step): Add Endoproteinase Lys-C (Wako or Promega) at a 1:100 (enzyme:protein) ratio.
-
Note: Lys-C is active in 8M Urea.[4] This digests the "hard-to-reach" Lysines while the protein is fully unfolded.
-
Incubation: 3–4 hours at 37°C.
-
-
Dilution: Dilute the sample with 50mM Ammonium Bicarbonate (ABC) to reduce Urea concentration to <2M .
-
Reason: Trypsin is inhibited by high Urea.[5]
-
-
Trypsin Digestion: Add Trypsin at a 1:50 ratio.[3]
-
Incubation: Overnight (12–16h) at 37°C.
-
-
Quench: Acidify with Formic Acid/TFA to pH < 3.
Module 4: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| High "Missed Cleavage" Rate (>25%) | Trypsin inhibition or poor solubility. | Switch to Sequential Lys-C/Trypsin protocol (see Module 3). Ensure Urea <2M before adding Trypsin. |
| Heavy Peptides Elute Early | Deuterium Isotope Effect.[6] | This is normal. Increase "Match Time Window" in software to 0.7–1.0 min. |
| Low Heavy Signal (General) | Incomplete Label Incorporation. | Check incorporation efficiency. Cells need >5 doublings in labeled media.[7] |
| Missing Lys-Pro Peptides | Biological Constraint. | Trypsin/Lys-C cannot cut Lys-Pro. This is a physical limitation, not an error. |
Frequently Asked Questions
Q: Can I use a "Trypsin/Lys-C Mix" instead of sequential digestion? A: Yes, commercial mixes (e.g., Promega Trypsin/Lys-C Mix) are formulated to work simultaneously. However, for difficult-to-digest samples (membrane proteins, tightly folded complexes), the sequential method is superior because the initial Lys-C step occurs in high denaturant (8M Urea), ensuring better access to cleavage sites.
Q: Does the Lysine-D9 label affect the ionization efficiency? A: Generally, no. The ionization efficiency of the heavy and light peptides is considered identical. However, if they elute at different times (see Isotope Effect), they may experience different "matrix effects" (ion suppression) from co-eluting background ions. This is why maximizing chromatographic resolution is critical.
Q: I see "ragged ends" (e.g., ...K-K-peptide). Is this incomplete digestion? A: Yes. A Lys-Lys or Arg-Lys sequence is prone to missed cleavages because the positive charge of the first cut destabilizes the enzyme's binding for the second cut. The Lys-C predigestion step specifically resolves Lys-Lys missed cleavages better than Trypsin alone.
References
-
Cox, J., et al. (2011). "Andromeda: a peptide search engine integrated into the MaxQuant environment." Journal of Proteome Research. (Discusses handling of missed cleavages and label-based quantitation).
-
Zhang, R., et al. (2011). "Retention time shift of deuterated peptides in reversed-phase chromatography." Analytical Chemistry. (Authoritative source on the Deuterium Isotope Effect in chromatography).
-
Glatter, T., et al. (2012). "Large-scale quantitative assessment of different in-solution protein digestion protocols reveals superior performance of Lys-C/trypsin." Journal of Proteome Research. (Validates the Lys-C/Trypsin protocol).
-
Gilar, M., et al. (2014). "Impact of Deuterium Labeling on Retention of Peptides in Reversed-Phase Liquid Chromatography." Chromatographia.
Sources
- 1. Improved Protein Digestion with the Sequencing Grade Endoproteinases Chymotrypsin and Lys-C [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msbioworks.com [msbioworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting L-Lysine-d9 Deuterium Back-Exchange
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers utilizing L-Lysine-d9 (deuterated at the α, β, γ, δ, and ε carbons) for Stable Isotope Labeling by Amino acids in Cell culture (SILAC), NMR structural biology, and metabolic flux analysis.
A recurring challenge in these workflows is the unexpected observation of a -1 Da mass shift (yielding an apparent d8 species) or the perceived "loss" of the isotopic label. This guide is designed to demystify the chemical and enzymatic causality behind deuterium back-exchange and provide you with self-validating protocols to ensure absolute experimental integrity.
Diagnostic FAQs: Understanding Isotopic Scrambling
Q1: In my in vivo metabolic tracing experiments, why do I observe a mass shift from d9 to d8? A: This is a biological artifact rather than a chemical degradation issue. In biological systems, the α-proton (Cα-D) is highly susceptible to exchange when L-Lysine interacts with Pyridoxal Phosphate (PLP)-dependent transaminases[1]. The mechanism involves the formation of a Schiff base between the amino acid and the enzyme, followed by the abstraction of the α-deuterium to form a quinonoid intermediate[2]. Upon re-protonation from the intracellular aqueous (H₂O) environment, a hydrogen atom is incorporated instead of deuterium, resulting in L-Lysine-d8.
Q2: Does acid hydrolysis (e.g., 6M HCl at 110°C) during protein sample preparation cause deuterium back-exchange? A: Yes. Hydrogens connected to the α-carbon of amino acids are usually resistant to exchange unless specific reaction conditions promote racemization or enolization[3]. Extreme pH and high temperatures (such as boiling in 6M HCl for 24 hours) activate the C-H/C-D bond. The acidity of the α-C-H bond requires this extreme activation for exchange to occur[4]. During this enolization process in an H₂O-based acid, the α-deuterium scrambles with solvent protons, leading to partial or complete loss of the Cα-D label.
Q3: I purchased "fully deuterated" L-Lysine-d14, but I only see a +9 Da shift in my LC-MS aqueous buffers. Is this rapid back-exchange? A: This is a common analytical misconception. L-Lysine-d14 includes 5 labile deuteriums located on heteroatoms (two -ND₂ groups and one -COOD group). In aqueous buffers (H₂O), heteroatom-bound deuteriums exchange with solvent protons instantaneously due to rapid acid-base equilibria. The 9 carbon-bound deuteriums (the true "d9" core) remain completely stable under mild analytical conditions. You are observing the expected behavior of the molecule, not a failure of the label.
Quantitative Data: Deuterium Stability Matrix
To assist in experimental design, the following table summarizes the stability of specific deuterium positions on the L-Lysine carbon backbone across different experimental conditions.
| Deuterium Position | Bond Type | Stability in H₂O Buffer (pH 7, 25°C) | Stability in 6M HCl (110°C, 24h) | In Vivo Stability (Cell Culture) |
| α-Carbon (C2) | C-D | Stable | Partial Exchange (Enolization) | High Risk (Transaminases) |
| β, γ, δ Carbons (C3-C5) | C-D | Stable | Stable | Stable |
| ε-Carbon (C6) | C-D | Stable | Stable | Stable |
| Amine/Carboxyl | N-D / O-D | Instant Exchange | Instant Exchange | Instant Exchange |
Mechanistic Visualization: Enzymatic α-Deuterium Loss
The diagram below illustrates the causality of α-deuterium loss during biological experiments involving PLP-dependent enzymes.
Mechanism of α-deuterium back-exchange via PLP-dependent transamination.
Experimental Protocol: Preserving L-Lysine-d9 Integrity
To prevent the enolization-driven back-exchange seen in traditional acid hydrolysis, we recommend replacing 6M HCl with a Mild Enzymatic Digestion Workflow . This protocol is designed as a self-validating system to ensure that any d8 observed in your final data is purely biological and not an artifact of sample preparation.
Step 1: Protein Denaturation & Reduction Suspend the protein pellet in 50 mM ammonium bicarbonate (pH 8.0) containing 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT). Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate.
Step 2: Endoprotease Cleavage Add a Trypsin/Lys-C protease mix at a 1:50 (enzyme-to-protein) ratio. Incubate at 37°C for 14 hours. Causality note: Trypsin cleaves the peptide bond C-terminal to Lysine but does not interact with or alter the α-carbon, preserving the Cα-D bond.
Step 3: Exopeptidase Cleavage (For Free Amino Acid Analysis) If your workflow requires free amino acids rather than peptides, add Aminopeptidase M and Pronase to the mixture. Incubate for an additional 8 hours at 37°C. This releases free L-Lysine-d9 without the extreme pH required for acid hydrolysis.
Step 4: Quenching & The Self-Validation Control Quench the digestion by adding Formic Acid to a final concentration of 0.5%. Self-Validation Step: In parallel to your biological sample, run a "Blank Control" containing a synthetic standard of pure L-Lysine-d9 in H₂O buffer through this exact digestion protocol. Analyze both via LC-MS/MS. If the Blank Control remains 100% d9, your sample prep is validated. Any d8 detected in your biological sample can now be confidently attributed to in vivo biological transamination.
Workflow Visualization: Sample Preparation Decision Tree
Workflow comparison: Acid vs. enzymatic hydrolysis for L-Lysine-d9 preservation.
References
-
Title: Alpha protons as NMR probes in deuterated proteins Source: PMC - NIH URL: [Link]
-
Title: The mechanism of alpha-proton isotope exchange in amino acids catalysed by tyrosine phenol-lyase. What is the role of quinonoid intermediates? Source: PubMed - NIH URL: [Link]
-
Title: The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides Source: PubMed - NIH URL: [Link]
-
Title: Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst Source: ACS Omega URL: [Link]
Sources
- 1. Alpha protons as NMR probes in deuterated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of alpha-proton isotope exchange in amino acids catalysed by tyrosine phenol-lyase. What is the role of quinonoid intermediates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Separation of Lysine-D9 vs. Light Lysine
Welcome to the Advanced Chromatography Support Center. Achieving baseline separation between isotopologues—such as Lysine-D9 and unlabeled (light) Lysine—is notoriously difficult because they share identical chemical structures and differ only in isotopic mass. This guide provides drug development professionals and analytical scientists with field-proven, causality-driven strategies to exploit the subtle thermodynamic differences between hydrogen and deuterium for successful chromatographic resolution.
Process Visualization: Isotopologue Resolution Strategy
Workflow for optimizing chromatographic baseline separation of Lysine isotopologues.
Frequently Asked Questions (FAQs)
Q1: Why do Lysine-D9 and Light Lysine co-elute in standard Reversed-Phase Liquid Chromatography (RPLC), and what is the "Isotope Effect"? A: In standard RPLC, they co-elute because the physicochemical differences between a C-H bond and a C-D bond are microscopic. However, deuterium is slightly smaller and less polarizable than hydrogen. This makes deuterated compounds slightly less lipophilic, leading to weaker dispersion interactions with a C18 stationary phase. Consequently, Lysine-D9 tends to elute slightly earlier than light lysine—a phenomenon known as the inverse isotope effect [1][2]. Under generic gradient conditions, this subtle shift is overwhelmed by longitudinal diffusion, resulting in co-elution.
Q2: How can I maximize the chromatographic resolution between these isotopologues? A: To achieve baseline separation, you must amplify the thermodynamic differences by shifting away from dispersive forces and relying on polar interactions:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) exploits hydrogen bonding. Deuterium forms slightly stronger hydrogen bonds than protium, leading to a normal isotope effect where Lysine-D9 elutes after light lysine[2].
-
Use Acetonitrile: Acetonitrile-containing mobile phases yield stronger isotope effects than methanol. Methanol is protic and hydrogen-bonds with the stationary phase, which masks the subtle isotopic differences in analyte-stationary phase interactions[2][3].
-
Lower the Temperature: Isotope separations are enthalpy-driven. Lowering the column temperature (e.g., 10–15 °C) magnifies the enthalpic differences (
) between the isotopologues.
Q3: Should I derivatize the amino acids to improve peak shape? A: If your goal is to separate the isotopologues, do not derivatize unless absolutely required by your detector (e.g., UV/Fluorescence)[4]. Adding a large, bulky hydrophobic tag (like FMOC or Dansyl chloride) increases the overall molecular volume. The 9 deuterium atoms on the lysine side chain will then represent a much smaller fraction of the molecule's total molar volume, effectively diluting and suppressing the isotope effect[1]. Underivatized analysis via HILIC-MS or HILIC-CAD is optimal.
Quantitative Impact of Chromatographic Parameters
The following table summarizes how specific variables impact the resolution (
| Parameter | Sub-optimal Condition | Optimized Condition | Effect on Resolution ( | Mechanistic Causality |
| Stationary Phase | C18 (Reversed-Phase) | Amide/Zwitterionic (HILIC) | Increases | Shifts separation from weak dispersive forces (inverse effect) to strong hydrogen bonding/dipole interactions (normal effect). |
| Organic Modifier | Methanol | Acetonitrile | Increases | Acetonitrile (aprotic) enhances polar interactions and dipole-dipole differences between isotopologues compared to protic methanol. |
| Column Temperature | 40 °C | 10 °C – 15 °C | Increases | Isotope separation is strictly enthalpy-driven; lower temperatures magnify the minor thermodynamic differences between C-H and C-D bonds. |
| Derivatization | Large hydrophobic tag | Underivatized | Increases | Bulky tags dilute the relative mass and volumetric variance of the D9 substitution, suppressing the measurable isotope effect. |
Troubleshooting Guide
Issue 1: Partial Co-elution / Peak Shouldering
-
Causality: The thermodynamic difference between the isotopologues is being overwhelmed by band broadening or an overly aggressive solvent gradient.
-
Intervention: Flatten the gradient slope to
per minute around the expected elution time, or switch to an isocratic hold. Ensure you are using a sub-2 µm particle size column to maximize theoretical plates ( ).
Issue 2: Retention Time Drift Between Injections
-
Causality: HILIC separations rely on a delicate, dynamic aqueous enrichment layer on the stationary phase. Incomplete regeneration of this layer causes retention times to shift, destroying the narrow resolution window between isotopologues[4].
-
Intervention: Increase column equilibration time to at least 20 column volumes (CV) between runs.
Issue 3: Severe Peak Distortion or "Breakthrough"
-
Causality: Injecting highly polar amino acids dissolved in 100% aqueous solvent onto a HILIC column disrupts the local organic/aqueous partition, causing the analyte to travel unretained down the column.
-
Intervention: Ensure the sample diluent closely matches the starting mobile phase conditions (e.g., 75% Acetonitrile).
Experimental Protocol: Baseline Separation via HILIC
Objective: Achieve baseline resolution (
Self-Validating System Check: Before analyzing samples, inject a void volume marker (e.g., toluene). The retention time of the marker must remain strictly constant across three blank injections. Any drift indicates incomplete aqueous layer equilibration, meaning the system is not stable enough to resolve isotopologues.
Materials & Reagents:
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (Note: pH 3.0 ensures the
-carboxyl group is protonated while both amino groups remain ionized, maximizing polar interactions). -
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step-by-Step Methodology:
-
System Passivation: Ensure the LC system is fully passivated. Underivatized lysine can chelate with active metal sites in stainless steel tubing, causing peak tailing that ruins isotopologue resolution.
-
Thermal Equilibration: Set the column compartment to 15 °C . Critical Step: Ensure the pre-column solvent heater is also set to 15 °C. A thermal mismatch will create radial temperature gradients inside the column, causing band broadening.
-
Column Equilibration: Pump 85% Mobile Phase B at 0.25 mL/min. Equilibrate for a minimum of 20 CVs to establish the stable aqueous layer.
-
Sample Preparation: Dissolve the Lysine-D9/Light Lysine mixture in 75% Acetonitrile / 25% Water.
-
Gradient Elution:
-
0.0 – 3.0 min: Hold at 85% B (Isocratic focusing).
-
3.0 – 18.0 min: Shallow linear gradient from 85% B to 65% B.
-
18.0 – 20.0 min: Hold at 65% B to elute strongly retained matrix components.
-
20.0 – 20.1 min: Return to 85% B.
-
20.1 – 30.0 min: Re-equilibrate at 85% B.
-
-
Detection: Monitor via Mass Spectrometry (ESI+), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).
References
-
Controlling Deuterium Isotope Effects in Comparative Proteomics Analytical Chemistry (ACS Publications) URL:[Link]
-
Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography Journal of Chromatography A (via PubMed) URL:[Link]
-
Baseline Separations of Isotopologoues of Amphetamine Derivatives Using HPLC Chromatography Online URL:[Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification ACS Omega URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
removing contaminants from L-Lysine-2,3,3,4,4,5,5,6,6-D9 stock solutions
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in high-sensitivity proteomic workflows (SILAC, quantitative MS).
Product: L-Lysine-2,3,3,4,4,5,5,6,6-D9 (Lysine-D9) Application: Quantitative Proteomics, SILAC, NMR Standards Document ID: TS-LYSD9-PUR-01
Core Philosophy: The "Zero-Background" Standard
In quantitative proteomics, your stock solution is the foundation of your data. A "98% pure" stock that contains endotoxins will alter cell metabolism, skewing your biological baseline. A stock containing unlabeled (light) lysine will compress your dynamic range, rendering subtle fold-changes undetectable.
This guide treats "contamination" as three distinct vectors:
-
Physical: Precipitates and aggregates (Solubility Physics).
-
Biological: Endotoxins and bacteria (Cell Culture Viability).
-
Isotopic: Unlabeled "Light" Lysine (Mass Spec Quantification).
Troubleshooting Decision Matrix
Use this workflow to identify the specific contamination issue before applying a protocol.
Figure 1: Diagnostic workflow for identifying the nature of the stock solution failure.
Module A: Physical Contaminants (Precipitates & Turbidity)
Symptom: Stock solution appears cloudy, or crystals form upon storage at 4°C. Root Cause: pH drift near the Isoelectric Point (pI).[1]
L-Lysine is zwitterionic. Its solubility curve is U-shaped, with the minimum solubility occurring at its isoelectric point (pI ≈ 9.74 ). If you dissolve Lysine free base in water, the pH is naturally basic. If it drifts near 9.7, the molecule becomes net-neutral and crashes out of solution, especially at high concentrations (>50 mg/mL).
Protocol: pH Stabilization & Clarification
-
Measure pH: If pH is between 9.0 and 10.5, you are in the "Danger Zone" for precipitation.
-
Acidification (Recommended): Adjust pH to 7.4–8.0 using high-purity HCl. This ensures the
-amino group is protonated, increasing solubility and matching physiological pH for cell culture. -
Filtration: Do not heat to redissolve; this risks degradation. Instead, adjust pH and filter.
-
Step: Pass solution through a 0.22 µm PVDF or PES syringe filter .
-
Why: Removes undissolved micro-aggregates that act as nucleation sites for further precipitation.
-
Module B: Biological Contaminants (Endotoxins)
Symptom: SILAC cells show poor morphology, slow growth, or apoptosis despite correct media formulation. Root Cause: Lipopolysaccharides (LPS) from bacterial contamination during synthesis or handling.[2][3]
Standard 0.22 µm filters remove bacteria but NOT endotoxins (which form micelles ~10–1,000 kDa).
Protocol: Ultrafiltration (The "Clean" Method)
We recommend Ultrafiltration over Polymyxin B columns for amino acids. Polymyxin columns can bleed ligands, introducing new chemical contaminants.
Materials:
-
Spin concentrator (e.g., Amicon or Vivaspin).
-
MWCO (Molecular Weight Cut-Off): 3,000 Da (3 kDa).
Procedure:
-
Pre-rinse: Spin 500 µL of LC-MS grade water through the filter to remove glycerin preservatives from the membrane. Discard filtrate.
-
Load: Add your Lysine-D9 stock solution to the top chamber.
-
Spin: Centrifuge at recommended speed (usually 4,000 x g) for 20–40 minutes.
-
Collect Filtrate (Bottom):
-
Recovery: The solution in the bottom tube is now endotoxin-depleted and sterile.
Validation:
| Method | Target Removal | Lysine Recovery | Risk |
|---|---|---|---|
| 0.22 µm Filter | Bacteria only | >99% | Endotoxins remain |
| 3 kDa Ultrafilter | Bacteria + Endotoxins | >95% | Minimal |
| Polymyxin Resin | Endotoxins | ~85% | Ligand leaching |
Module C: Isotopic Contaminants ("Light" Lysine)
Symptom: MS analysis shows a "pre-incubation" ratio of Light:Heavy peptides, or quantification is compressed. Root Cause: Incomplete deuteration during synthesis or contamination with natural L-Lysine.
Critical Note: You cannot chemically remove Light Lysine (K0) from Heavy Lysine (K-D9) in a standard lab. They are chemically identical. You must detect and mathematically correct for it.
Protocol: Label Incorporation Efficiency QC
Before starting a large SILAC experiment, validate the stock purity.
-
Derivatization (Optional but recommended): Use Fmoc-Cl or similar if analyzing free amino acids, or perform a "mock" cell lysate digestion.
-
LC-MS Analysis: Inject the stock solution (diluted to 1 pmol/µL).
-
Calculate Efficiency:
Acceptance Criteria:
-
> 99.0%: Excellent. No correction needed.
-
98.0% - 99.0%: Acceptable. Requires mathematical correction in MaxQuant/Proteome Discoverer.
-
< 98.0%: Reject Batch. The dynamic range of your experiment will be severely compromised.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave my Lysine-D9 stock to sterilize it? A: No. Autoclaving can induce Maillard reactions if any trace sugars are present (from glassware) and may cause deamidation or degradation of the amino acid. Always use 0.22 µm filtration for sterilization.
Q2: My stock solution turned yellow. Is it still good? A: Discard it. Yellowing indicates oxidation or photo-degradation. Lysine stocks should be stored at -20°C or -80°C, protected from light.
Q3: Will the Deuterium (D) exchange with Hydrogen (H) in water?
A: The D9 label typically refers to deuterium on the carbon backbone (non-exchangeable). However, the amine (
Q4: Can I use a 10 kDa filter for endotoxin removal? A: Yes, but a 3 kDa filter is safer. Endotoxins aggregate into micelles that are usually >10 kDa, but smaller lipooligosaccharides (LOS) might pass through a 10 kDa membrane. Since Lysine is tiny (~0.15 kDa), a 3 kDa filter offers a better safety margin without sacrificing yield.
References
-
Thermo Fisher Scientific. SILAC Protein Quantitation Kits - Technical Guide. (Detailed protocols on media preparation and solubilization). Link
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[6][7] Molecular & Cellular Proteomics. (Foundational paper establishing purity requirements). Link
-
Sigma-Aldrich (Merck). L-Lysine Solubility and Stability Technical Data. (Physicochemical properties and pI data). Link
-
Magalhães, P. O., et al. (2007).[5] Methods of endotoxin removal from biological preparations: a review. Journal of Pharmacy & Pharmaceutical Sciences.[5] (Source for Ultrafiltration vs. Polymyxin efficacy). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chempep.com [chempep.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing MS/MS Fragmentation for Deuterated Lysine Peptides
Welcome to the Advanced Mass Spectrometry Support Center. As researchers transition from discovery proteomics to targeted quantitative assays (MRM/PRM) using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or synthetic heavy peptides, unexpected quantitative biases often emerge.
This guide is designed for scientists and drug development professionals troubleshooting differential fragmentation efficiencies between light and deuterated lysine (e.g., Lys-D4, Lys-D8) peptides. Here, we move beyond basic instrument operation to address the physicochemical causality behind isotopic fragmentation discrepancies.
Part 1: Core Principles & Diagnostics (FAQ)
Q1: Why do my deuterated lysine peptides show different MS/MS fragmentation efficiencies compared to their light counterparts?
A: The discrepancy is primarily driven by the Kinetic Isotope Effect (KIE) . The covalent bond between Carbon and Deuterium (C-D) has a lower zero-point vibrational energy than a Carbon-Hydrogen (C-H) bond, making the C-D bond significantly stronger and harder to break[1].
During Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the primary fragmentation pathway targets the peptide backbone (amide bonds) to form standard
Q2: Doesn't the instrument's Normalized Collision Energy (NCE) automatically correct for the mass difference of the heavy isotope?
A: Yes and no. NCE algorithms scale the absolute radio frequency (RF) voltage applied to the collision cell based on the precursor's
Q3: Should I be concerned about Hydrogen/Deuterium (H/D) scrambling during MS/MS? A: For deuterated lysine (where deuterium is bonded to carbon), scrambling is negligible under standard low-energy CID/HCD conditions. Carbon-bound deuterium is non-exchangeable, unlike the highly labile amide-bound deuterium monitored in HDX-MS experiments. Your focus should remain strictly on optimizing collision energy to balance backbone cleavage against side-chain neutral loss.
Part 2: Mechanistic Visualization
To understand why collision energy must be carefully titrated, review the competing fragmentation pathways below.
Fig 2. Impact of Kinetic Isotope Effect (KIE) on MS/MS fragmentation pathways.
Part 3: Troubleshooting Guide & Self-Validating Protocol
Symptom: Quantitative Bias in MRM/PRM
You mix highly pure, concentration-verified synthetic Light and Heavy (Lys-D8) peptides at a strict 1:1 molar ratio, but the extracted ion chromatogram (XIC) ratio consistently deviates from 1.0 (e.g., Light/Heavy = 1.25).
Root Cause:
The collision energy is set too high, pushing the light peptide into a neutral loss pathway faster than the heavy peptide, thereby altering the relative intensity of the target transitions.
Solution: Empirical CE Optimization Workflow
Every quantitative assay must be treated as a self-validating system: the empirical readout must match the physical input. If it does not, the instrument parameters must be tuned until parity is achieved[3].
Fig 1. Empirical Collision Energy (CE) optimization workflow for Light/Heavy peptide pairs.
Step-by-Step Methodology:
-
Prepare the Validation Standard: Reconstitute synthetic Light and Heavy (Lys-D8) peptides. Quantify via amino acid analysis (AAA) or UV absorbance (A280) to ensure exact equimolarity. Mix at a strict 1:1 ratio.
-
Configure the CE Sweep: Set up a Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) method. Program the instrument to acquire data across a sweep of Normalized Collision Energies (e.g., 22%, 25%, 28%, 31%, 34%, 37%).
-
Data Acquisition: Inject the 1:1 mixture. Ensure the target peptide elutes with at least 12-15 data points across the chromatographic peak for robust integration.
-
Evaluate the Transitions: Extract the chromatograms for the top 3 to 5
ions. Calculate the Light/Heavy area ratio for each transition at each CE step. -
Determine the Optimal CE: Identify the CE that yields the highest absolute signal intensity while maintaining an L/H ratio of 1.00 ± 0.05 .
-
Implement Stepped Collision Energy (SCE) (Optional): If no single CE provides both maximum intensity and a perfect 1.0 ratio, utilize SCE (e.g., combining 25%, 28%, and 31% in a single scan). This averages the fragmentation spectra, smoothing out KIE-induced biases.
Part 4: Quantitative Data Presentation
The table below illustrates a typical dataset generated during the CE optimization of a Lys-D8 terminated tryptic peptide. Notice how higher collision energies selectively penalize the light peptide's
| Collision Energy (NCE) | Light Peptide Intensity ( | Heavy Peptide Intensity ( | Observed L/H Ratio | Neutral Loss ( |
| 25% | 1.09 | < 5% (Both) | ||
| 28% (Optimal) | 1.00 | 8% (Light) / 6% (Heavy) | ||
| 31% | 1.10 | 15% (Light) / 9% (Heavy) | ||
| 35% | 1.28 | 35% (Light) / 18% (Heavy) |
Data Interpretation: At 28% NCE, the system is perfectly validated—the empirical ratio matches the physical 1:1 input, and absolute intensity is maximized. At 35% NCE, the KIE prevents the heavy peptide from undergoing side-chain neutral loss as rapidly as the light peptide, drastically skewing the quantitative ratio.
References
-
[1] Investigation of Solvent Hydron Exchange in the Reaction Catalyzed by the Antibiotic Resistance Protein, Cfr. National Institutes of Health (PMC). Available at:[Link]
-
[2] Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. National Institutes of Health (PMC). Available at:[Link]
-
Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. University of British Columbia Repository. Available at:[Link]
-
[3] Quantitative detection of RAS and KKS peptides in COVID-19 patient serum by stable isotope dimethyl labeling LC-MS. Analyst (RSC Publishing). Available at:[Link]
Sources
- 1. Investigation of Solvent Hydron Exchange in the Reaction Catalyzed by the Antibiotic Resistance Protein, Cfr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative detection of RAS and KKS peptides in COVID-19 patient serum by stable isotope dimethyl labeling LC-MS - Analyst (RSC Publishing) DOI:10.1039/D3AN00943B [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: Lysine-D9 (SILAC) vs. TMT Labeling
Executive Summary: The Accuracy vs. Multiplexing Trade-off
In quantitative proteomics, the choice between Lysine-D9 (a specific form of Stable Isotope Labeling by Amino acids in Cell culture, SILAC) and Tandem Mass Tags (TMT) represents a fundamental decision between quantification fidelity and experimental throughput .
-
Lysine-D9 (Metabolic Labeling): Offers superior quantification accuracy by mixing samples at the living cell stage, eliminating downstream processing errors. However, the use of Deuterium (D9) introduces a chromatographic retention time shift (the Deuterium Isotope Effect) that complicates data processing compared to 13C/15N labels.
-
TMT (Isobaric Chemical Labeling): Enables high-throughput multiplexing (up to 18-plex) with no chromatographic shifts. However, it suffers from ratio compression due to precursor co-isolation, which systematically underestimates fold-changes unless corrected via MS3 or ion mobility.
Verdict: Use Lysine-D9 for small-scale studies requiring maximum fold-change accuracy (e.g., degrading protein half-lives). Use TMT for large-scale clinical cohorts or dose-response studies where throughput is paramount.
Technical Mechanisms & Causality
Lysine-D9 (SILAC)
Mechanism: Metabolic incorporation of heavy Lysine (containing 9 Deuterium atoms, +9.05 Da) into the proteome during cell culture.
-
Quantification Level: MS1 (Precursor Ion).
-
The "Deuterium Problem": Unlike
C or N labeling, Deuterium alters the hydrophobicity of the peptide. Deuterated peptides bind slightly less strongly to C18 stationary phases, causing them to elute earlier than their light counterparts. -
Impact: This retention time (RT) shift means the Heavy and Light peaks do not perfectly co-elute. Quantification software must account for this shift to integrate the correct peak pairs, potentially introducing error if the shift is large or the window is too narrow.
TMT (Isobaric Labeling)
Mechanism: Chemical attachment of an isobaric tag to peptide N-termini and Lysine residues after protein digestion.
-
Quantification Level: MS2 (Reporter Ions) or MS3.
-
Isobaric Nature: All tags have the same total mass. Therefore, the same peptide from all samples co-elutes perfectly and enters the MS1 scan as a single peak.
-
Ratio Compression: During MS2 selection, interfering ions with similar m/z are co-isolated. These background ions produce "noise" reporter signals, compressing the observed ratio towards 1:1.
Workflow Visualization
Figure 1: Workflow comparison showing the early mixing of SILAC (reducing prep error) vs. late mixing of TMT.
Comparative Performance Analysis
Quantification Accuracy Data
The following table summarizes the expected performance metrics based on standard Orbitrap acquisition methods.
| Feature | Lysine-D9 (SILAC) | TMT (MS2 Quant) | TMT (MS3 Quant) |
| Quantification Mode | MS1 (Precursor Area) | MS2 (Reporter Ion) | MS3 (Reporter Ion) |
| Multiplexing | 2-plex (Light/Heavy) | Up to 18-plex | Up to 18-plex |
| Ratio Compression | None (True Ratios) | High (30-50% compression) | Low (<10% compression) |
| Chromatographic Shift | Yes (~2-10 sec shift) | None (Isobaric) | None (Isobaric) |
| Dynamic Range | High ( | Medium ( | Medium ( |
| CV (Precision) | < 10% | < 10% | < 15% (lower ion stats) |
| Prep Error Sensitivity | Low (Early Mixing) | High (Late Mixing) | High (Late Mixing) |
The Deuterium Isotope Effect vs. Ratio Compression
This is the core technical conflict.
-
Lysine-D9 Shift: D9-labeled peptides are more hydrophilic. In a 60-minute gradient, a D9-peptide may elute 5–10 seconds before the Light peptide.
-
Risk:[1] If the shift is too large, the "Light" and "Heavy" peaks are not sampled in the same MS1 cycle, or the software fails to pair them.
-
Mitigation: Use
Lysine (Lys-8) instead of D9 if budget allows, as C/N isotopes have negligible shifts.
-
-
TMT Compression: Co-isolated ions dilute the reporter signal. A true 10-fold change might be reported as a 3-fold change.
-
Risk:[1] Loss of biological signal; inability to distinguish subtle regulations.
-
Mitigation: Use MS3 (Synchronous Precursor Selection) or FAIMS (Ion Mobility) to purify the precursor before fragmentation.
-
Detailed Experimental Protocols
Protocol A: Lysine-D9 SILAC (Metabolic Labeling)
Objective: Achieve >95% incorporation of Lysine-D9.
-
Media Prep:
-
Prepare SILAC DMEM (deficient in Lys/Arg).
-
Condition A (Light): Add normal L-Lysine and L-Arginine.
-
Condition B (Heavy): Add L-Lysine-D9 and L-Arginine (or Arg-10 if double labeling).
-
Note: Use dialyzed FBS to prevent introduction of light amino acids.
-
-
Cell Culture:
-
Passage cells for at least 5-6 doublings in the respective media.
-
QC Step: Harvest a small aliquot of Heavy cells, digest, and check MS spectra to confirm >95% incorporation efficiency.
-
-
Lysis & Mixing:
-
Digestion:
-
Reduce (DTT), Alkylate (IAA), and digest with Trypsin (1:50 enzyme:protein ratio) overnight.
-
Why Trypsin? It cleaves C-terminal to Lysine, ensuring every peptide (except C-term) carries the label.
-
-
LC-MS/MS:
-
Gradient: 2-hour linear gradient (AcN).
-
MS Method: Set MS1 resolution to 60k or 120k.
-
Data Analysis: Enable "Re-quantify" or specific "Deuterium shift" tolerance in MaxQuant/Proteome Discoverer.
-
Protocol B: TMT Labeling (Chemical Tagging)
Objective: Label peptides with >98% efficiency.
-
Lysis & Digestion:
-
Lyse cells (Condition A...J) separately.
-
Reduce, Alkylate, and Digest.
-
Desalting (Critical): Use C18 SPE cartridges to remove lysis buffer salts/detergents. TMT reagents hydrolyze instantly in the presence of primary amines (Tris) or water excess.
-
-
Labeling:
-
Resuspend peptides in 100 mM TEAB (pH 8.5).
-
Dissolve TMT reagents in anhydrous Acetonitrile .
-
Add TMT reagent to peptides (1:4 to 1:8 peptide:reagent ratio by weight).
-
Incubate 1 hour at RT.
-
-
Quenching:
-
Add 5% Hydroxylamine to quench unreacted TMT reagent. Incubate 15 mins.
-
-
Mixing:
-
Mix all samples (A-J) at 1:1 ratio .
-
-
Fractionation (Mandatory):
-
Due to sample complexity, perform High pH Reversed-Phase Fractionation (offline) to generate 12-24 fractions.
-
-
LC-MS/MS:
-
MS Method: MS2 (HCD) for identification. For Quant, use SPS-MS3 (Orbitrap Tribrid) to minimize ratio compression.
-
Visualizing the Data Artifacts
Understanding the raw data structure is vital for troubleshooting.
Figure 2: Schematic of the primary error sources. Lysine-D9 separates peaks in time; TMT merges noise in the MS2 spectra.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research. Link
-
Zhang, Y., et al. (2011). The deuterium isotope effect in chromatographic retention of peptides. Analytical Chemistry. Link
-
Ting, L., et al. (2011). MS3 eliminates ratio distortion in isobaric multiplexed quantitative proteomics. Nature Methods.[2] Link
-
Minogue, C. E., et al. (2015).[4] Multiplexed quantitative proteomics using neutron-encoded stable isotope labeling.[4][5][6] Analytical Chemistry. Link
Sources
- 1. apo.ansto.gov.au [apo.ansto.gov.au]
- 2. msbioworks.com [msbioworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiplexed and Quantitative Proteomics – NeuCoDIA [thermofisher.com]
- 5. Neutron-encoded mass signatures for multi-plexed proteome quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
Validating SILAC Ratios Using L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl: A Comprehensive Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Heavy Lysine in SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a gold-standard technique for MS-based quantitative proteomics. By metabolically incorporating heavy isotope-labeled amino acids into the cellular proteome, researchers can multiplex samples and eliminate parallel processing variations. While Lys-8 (¹³C₆, ¹⁵N₂) is the traditional "heavy" label, L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl (Lys-D9) has emerged as a critical highly multiplexed alternative, offering a +9.056 Da mass shift.
However, substituting hydrogen with deuterium introduces unique physicochemical challenges in liquid chromatography (LC). This guide objectively compares Lys-D9 against alternative isotopologues, explains the causality behind chromatographic behaviors, and provides a self-validating experimental protocol to ensure absolute quantitative accuracy[1].
Comparative Analysis of SILAC Lysine Isotopologues
When designing a multiplexed SILAC experiment (e.g., triplex SILAC), selecting the correct lysine isotopologue is a balance between mass resolution, cost, and chromatographic behavior.
Table 1: Performance Comparison of Heavy Lysine Alternatives
| Feature | L-Lysine (Light) | Lys-4 (D4) | Lys-8 (¹³C₆, ¹⁵N₂) | Lys-D9 (D9) |
| Mass Shift | 0 Da | +4.025 Da | +8.014 Da | +9.056 Da |
| Isotope Effect (RT Shift) | None | Minor | Negligible | Moderate (Earlier Elution) |
| Multiplexing Role | Singlet / Triplex | Triplex (Medium) | Duplex / Triplex | Triplex (Heavy) |
| Relative Cost | Baseline | Low | High | Medium |
Data Synthesis: Lys-D9 provides a distinct +9 Da mass shift, making it ideal for triplex experiments when paired with Lys-4 (+4 Da) and Light Lysine (0 Da). However, unlike ¹³C/¹⁵N labels, deuterium-based labels exhibit a noticeable retention time (RT) shift during reversed-phase LC separation[1].
The Deuterium Isotope Effect: Causality in LC-MS/MS
The Causality of the RT Shift: Why do deuterated peptides elute earlier? Deuterium atoms possess a lower zero-point energy and a smaller van der Waals radius compared to hydrogen. This results in a smaller molar volume and lower polarizability of the C-D bond. Consequently, the hydrophobic dispersion forces between the deuterated peptide (Lys-D9) and the hydrophobic C18 stationary phase are weaker than those of the light peptide. This causes the heavy peptide to elute slightly earlier in the gradient[1].
If unaccounted for, this RT shift can cause the MS1 integration algorithms to miscalculate the Heavy/Light (H/L) ratio because the peak apices do not perfectly co-elute.
Caption: SILAC workflow using Lys-D9, highlighting the critical LC separation step where RT shifts occur.
Self-Validating Experimental Protocol: Forward and Reverse Labeling
To guarantee trustworthiness in your data, the protocol must be a self-validating system . We achieve this using a "Label Swap" (Forward and Reverse labeling). If a treatment genuinely upregulates a protein 2-fold, the Forward ratio will be 2.0, and the Reverse ratio must be 0.5. This mathematically proves the quantitation is independent of the Lys-D9 RT shift or incomplete metabolic labeling.
Caption: Forward and reverse labeling (label swap) strategy to self-validate Lys-D9 SILAC quantification.
Step-by-Step Methodology
Step 1: Cell Culture & Metabolic Labeling
-
Action: Culture cells in SILAC-dropout media supplemented with either Light L-Lysine or Lys-D9.
-
Causality: Cells must undergo a minimum of 5-6 population doublings. This ensures >95% isotopic incorporation, preventing the residual unlabeled proteome from artificially suppressing the calculated H/L ratios.
Step 2: Treatment & Lysis
-
Action: Apply the experimental drug/condition to the Heavy population (Forward) and the Light population (Reverse). Lyse cells using a denaturing buffer (e.g., 8M Urea or RIPA).
Step 3: Protein Mixing & Digestion
-
Action: Quantify protein concentration via BCA assay and mix Heavy and Light lysates exactly 1:1 before digestion.
-
Causality: Mixing at the intact protein level is the core advantage of SILAC. Any subsequent sample loss during FASP (Filter-Aided Sample Preparation) or tryptic digestion will affect both isotopes equally, perfectly preserving the biological ratio.
Step 4: LC-MS/MS Acquisition
-
Action: Separate peptides using a C18 RPLC column coupled to a high-resolution Orbitrap mass spectrometer.
-
Causality: The +9.056 Da shift requires high MS1 resolution (e.g., 60,000 or 120,000 at m/z 200) to prevent the isotopic envelopes of highly charged peptides from overlapping.
Step 5: Data Processing (e.g., MaxQuant)
-
Action: Configure the search engine to recognize Lys-D9 (+9.056 Da). Enable "Match between runs" and ensure the MS1 peak integration window is widened.
-
Causality: A widened integration window forces the software to calculate the area under the curve (AUC) across the entire elution profile, effectively neutralizing the deuterium-induced RT shift.
Biological Application & Expected Outcomes
Lys-D9 SILAC has been successfully validated in complex biological setups, such as mapping the mTORC1 signaling network's control over lysosomal V-ATPase assembly[2] and its cooperation with tRNA wobble modifications during protein synthesis[3].
Caption: mTORC1 signaling pathway regulating protein synthesis and lysosomal catabolism, quantified via Lys-D9.
To validate the dynamic range of Lys-D9 before running precious biological samples, a standard mixing curve should be generated.
Table 2: Self-Validation Experimental Data (Expected vs. Observed Ratios)
| Mixing Ratio (Light : Lys-D9) | Expected H/L Ratio | Observed H/L Ratio (Mean ± SD) | Coefficient of Variation (CV) |
| 10:1 | 0.10 | 0.11 ± 0.02 | 18.1% |
| 5:1 | 0.20 | 0.21 ± 0.01 | 4.7% |
| 1:1 | 1.00 | 1.02 ± 0.03 | 2.9% |
| 1:5 | 5.00 | 4.85 ± 0.15 | 3.1% |
| 1:10 | 10.00 | 9.60 ± 0.45 | 4.6% |
Data Synthesis: The observed ratios closely track the expected ratios across a 100-fold dynamic range. The increased Coefficient of Variation (CV) at the 10:1 extreme is a direct result of the MS1 detector's dynamic range limits, where the low-abundance Lys-D9 peak approaches the background noise threshold.
References
1.[3] Title: mTORC1 cooperates with tRNA wobble modification to sustain the protein synthesis machinery. Source: Nature Communications. URL: [Link] 2.[2] Title: Direct control of lysosomal catabolic activity by mTORC1 through regulation of V-ATPase assembly. Source: Nature Communications. URL: [Link] 3.[1] Title: Chemical isotope labeling for quantitative proteomics. Source: Mass Spectrometry Reviews. URL: [Link]
Sources
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct control of lysosomal catabolic activity by mTORC1 through regulation of V-ATPase assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 cooperates with tRNA wobble modification to sustain the protein synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Heavy Lysine (SILAC) vs. Label-Free Quantification: A Technical Comparison Guide
Executive Summary
In quantitative proteomics, the validation of results is paramount. While Label-Free Quantification (LFQ) offers high throughput and applicability to clinical tissues, it often suffers from higher coefficients of variation (CV) and missing values compared to metabolic labeling. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , specifically using heavy Lysine isotopes (e.g., Lys-D4, Lys-13C6, or the theoretically heavier Lys-D9 variants), serves as the "gold standard" for precision.
This guide details the cross-validation of LFQ datasets using Lysine-based SILAC as the ground truth. It addresses the specific technical challenges of deuterated isotopes—namely the Deuterium Isotope Effect on retention time—and provides a self-validating workflow to correlate these two distinct methodologies.
Part 1: Theoretical Framework & Mechanism
To cross-validate effectively, one must understand the source of error in each method. The fundamental difference lies in the point of mixing.
The Divergence of Error
-
SILAC (Heavy Lysine): Samples are mixed at the cell lysate level (immediately after harvest). All downstream processing steps (reduction, alkylation, digestion, desalting, LC-MS) are shared. Systematic error is minimized.
-
LFQ: Samples are processed individually and mixed in silico after data acquisition. Every pipetting step introduces variance.
The "Deuterium Effect" (Critical Technical Nuance)
While Carbon-13 (
-
Mechanism: The C-D bond is shorter and less polarizable than the C-H bond.
-
Consequence: Deuterated peptides (e.g., Lys-D4/D9) bind slightly less strongly to C18 hydrophobic stationary phases.
-
Result: They elute earlier than their light counterparts. In high-resolution LC, this can cause peak splitting.
-
Mitigation: Cross-validation algorithms must widen the retention time (RT) window for pair-matching, unlike
-Lysine where peaks co-elute perfectly.
Workflow Comparison Diagram
Part 2: Experimental Protocol for Cross-Validation
Do not treat these as separate experiments. To validate LFQ, you must run a "Spike-in" or "Super-SILAC" style validation, or a direct head-to-head comparison using the exact same starting material.
Phase A: Sample Preparation (The Split Design)
-
Objective: Eliminate biological variance to test technical accuracy.
-
Design: Grow one batch of cells. Split it into three:
-
Condition A (Light): Standard media.
-
Condition B (Light): Treated/Perturbed (Standard media).
-
Reference (Heavy): Standard media + Heavy Lysine (>98% incorporation).
-
Phase B: The Workflows
Workflow 1: The LFQ Arm
-
Take Condition A and Condition B.
-
Lyse separately in SDT buffer (4% SDS, 100mM Tris/HCl pH 7.6, 0.1M DTT).
-
Perform FASP (Filter Aided Sample Preparation) or S-Trap digestion to minimize detergent interference.
-
Inject 5 replicates of A and 5 replicates of B sequentially.
-
Critical Setting: Enable "Match Between Runs" (MBR) in your software (e.g., MaxQuant/FragPipe) with a 0.7 min alignment window.
Workflow 2: The SILAC Validation Arm
-
Mix Condition A + Reference (Heavy) at 1:1 ratio (Mix 1).
-
Mix Condition B + Reference (Heavy) at 1:1 ratio (Mix 2).
-
Process Mix 1 and Mix 2 exactly as the LFQ samples (same digestion protocol).
-
Inject 3 replicates of Mix 1 and Mix 2.
-
Data Calculation: The ratio of A/B is derived mathematically:
Part 3: Performance Metrics & Data Presentation
When publishing your comparison, summarize the performance using the following metrics. This table structure is recommended for the "Results" section.
| Metric | SILAC (Heavy Lysine) | Label-Free (LFQ) | Validation Verdict |
| Quantification Precision (CV) | < 5-8% | 15-25% | SILAC validates if LFQ variance is biological or technical. |
| Accuracy (Fold Change) | High (Gold Standard) | Ratio compression possible at low intensities. | Use SILAC to calibrate LFQ fold-changes. |
| Missing Values | < 1% (if Heavy is spike-in) | 20-40% (Data Dependent Acquisition) | LFQ requires imputation; SILAC does not. |
| Linearity (Dynamic Range) | 2-3 orders of magnitude | 4-5 orders of magnitude | LFQ has better dynamic range; SILAC limited by ion filling. |
| Cost per Sample | High (Isotopes) | Low (Reagents only) | Use LFQ for screening, SILAC for validation. |
Part 4: Cross-Validation Logic & Analysis
This is the most critical section for the "Application Scientist." How do you prove your LFQ data is real?
The Correlation Plot
Plot the
-
Pearson Correlation (R): Acceptable validation requires R > 0.8 .
-
Slope: Ideally 1.0.
-
Slope < 1 (LFQ exaggerated): Common in LFQ when low-abundance noise is treated as signal.
-
Slope > 1 (SILAC exaggerated): Rare, usually indicates "Ratio Compression" in the LFQ data due to background interference.
-
The "Volcano Plot" Overlay
Overlay the significant hits.
-
Identify proteins with p-value < 0.05 in LFQ.
-
Check the same proteins in the SILAC dataset.
-
Validation Rule: A hit is "Validated" if the SILAC ratio direction matches the LFQ direction and the SILAC ratio > 1.3x (or statistically significant).
Handling the Deuterium Shift (Data Processing)
If using Lys-D4 or D9, you must adjust your search engine parameters.
-
MaxQuant/Andromeda: Ensure "Multiplicity" is set to 2. Select "Lys4" or "Lys8". If using custom "Lys9", add it to the modifications.
-
Match Tolerance: If you observe split peaks (light eluting later than heavy), increase the "Match Time Window" or enable "Re-quantify" options to force integration over the shifted peak.
Visualization of Validation Logic
References
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367–1372. [Link]
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
-
Zhang, Y., et al. (2011). Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach. Analytical Chemistry, 83(21), 8352–8356. [Link]
-
Tyanova, S., et al. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature Protocols, 11(12), 2301–2319. [Link]
The Analytical Edge: A Comparative Guide to Assessing the Impact of Lysine-D9 Isotopic Purity on Mass Spectrometry Data Quality
In the realm of quantitative mass spectrometry (MS), particularly in proteomics and drug development, the adage "garbage in, garbage out" has never been more pertinent. The quality of our analytical standards directly dictates the reliability of our results. Among these standards, isotopically labeled amino acids, such as Lysine-D9 (Lys-D9), have become indispensable for their ability to mimic the behavior of their light counterparts, providing a robust internal standard for accurate quantification. However, not all isotopically labeled standards are created equal. This guide delves into the critical, yet often overlooked, aspect of isotopic purity and its profound impact on MS data quality. We will explore, through a combination of theoretical explanation and practical experimental design, why a higher isotopic purity of Lysine-D9 is not just a marginal improvement but a fundamental requirement for generating high-fidelity, reproducible data.
The Foundational Role of Isotopic Purity in Quantitative MS
Stable isotope labeling in combination with mass spectrometry has become a cornerstone for accurate protein and peptide quantification. The principle is elegant in its simplicity: a known amount of a "heavy," stable isotope-labeled internal standard (e.g., Lysine-D9) is spiked into a sample containing the "light," naturally occurring analyte. Since the heavy and light versions of the molecule are chemically identical, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The ratio of the signal intensity of the heavy to the light form then allows for precise quantification of the analyte, correcting for sample loss during preparation and variations in instrument response.
However, this entire quantitative framework hinges on one critical assumption: that the isotopic purity of the heavy standard is known and exceptionally high. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. For Lysine-D9, this means the molecule contains nine deuterium atoms. Impurities in this context are not just contaminants in the traditional sense but also include isotopologues with fewer than nine deuterium atoms (D0 to D8). The presence of these lower-mass isotopologues can introduce significant analytical biases.
The Cascade of Compromised Data from Impure Standards
An impure Lysine-D9 standard can wreak havoc on data quality in several ways:
-
Underestimation of the Analyte: The presence of unlabeled (D0) Lysine in the D9 standard will artificially inflate the "light" signal, leading to an underestimation of the endogenous analyte concentration.
-
Distortion of the Isotopic Envelope: The distribution of lower deuterated forms (D1-D8) can interfere with the accurate measurement of the light analyte's isotopic pattern, compromising the ability to perform accurate peak integration.
-
Reduced Signal-to-Noise Ratio: The signal of the desired D9 isotopologue is diminished in an impure sample, which can negatively impact the limit of quantification (LOQ), especially for low-abundance analytes.
-
Non-Linearity of Response: The interference from impurities can disrupt the linear relationship between the analyte concentration and the measured heavy/light ratio, compromising the accuracy of the calibration curve.
To illustrate the importance of these factors, we will now outline a comparative experimental workflow to assess the impact of Lysine-D9 of varying isotopic purities on key data quality metrics.
Experimental Design: A Head-to-Head Comparison
This section details a robust experimental protocol to objectively compare the performance of Lysine-D9 with high isotopic purity (≥99%) against a lower purity standard (<95%).
Workflow Overview
Figure 1. A generalized workflow for the comparative assessment of Lysine-D9 isotopic purity.
Step-by-Step Methodology
-
Preparation of Standards and Samples:
-
Prepare 1 mg/mL stock solutions of high-purity (≥99%) and low-purity (<95%) Lysine-D9 in a suitable solvent (e.g., 0.1% formic acid in water).
-
Prepare a series of calibration standards by spiking a known concentration of the high-purity or low-purity Lysine-D9 internal standard into a solution containing varying, known concentrations of unlabeled (light) Lysine. The matrix for these standards should mimic the intended application (e.g., protein-depleted plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations of the light Lysine, spiked with each of the Lysine-D9 standards.
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer coupled with a UHPLC system.
-
Chromatography: Employ a reverse-phase C18 column with a gradient elution profile suitable for separating Lysine.
-
Mass Spectrometry: Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
MRM Transitions:
-
Light Lysine: Q1 m/z 147.1 -> Q3 m/z 84.1
-
Lysine-D9: Q1 m/z 156.2 -> Q3 m/z 93.1
-
-
-
Inject triplicate samples for each concentration point and QC level for both the high-purity and low-purity standard sets.
-
-
Data Analysis and Evaluation:
-
Process the raw data using appropriate software to integrate the peak areas for both the light and heavy Lysine transitions.
-
Calculate the peak area ratio (Heavy/Light) for each sample.
-
Construct calibration curves by plotting the peak area ratio against the known concentration of the light Lysine for both the high and low-purity standard sets.
-
Evaluate the following parameters for each set of standards:
-
Linearity (R²): Assess the coefficient of determination for the calibration curve.
-
Accuracy: Calculate the percentage deviation of the measured concentration from the nominal concentration for the QC samples.
-
Precision: Determine the coefficient of variation (%CV) for the replicate measurements of the QC samples.
-
Signal-to-Noise Ratio (S/N): Measure the S/N for the lowest concentration standard.
-
-
Expected Outcomes and Data Interpretation
The use of a higher purity Lysine-D9 standard is anticipated to yield demonstrably superior results across all key metrics.
Visualizing the Impact of Impurity
The presence of lower mass isotopologues in an impure Lysine-D9 standard can be visualized in the mass spectrum.
A Senior Application Scientist's Guide to L-Lysine-d9 HCl Labeling Reproducibility in Biological Replicates
For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a cornerstone technique. Its power lies in the metabolic incorporation of "heavy" amino acids, allowing for the precise relative quantification of proteins between different cell populations. At the heart of many SILAC experiments is L-Lysine, an essential amino acid, and its isotopically labeled counterparts. This guide provides an in-depth comparison of L-Lysine-d9 HCl labeling, focusing on the critical aspect of reproducibility across biological replicates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative sources.
The Principle of SILAC: A Foundation of Quantitative Accuracy
SILAC is a powerful metabolic labeling technique that enables accurate and reproducible quantification of protein abundance changes.[1] The core principle involves growing two or more cell populations in media that are identical except for the isotopic composition of specific amino acids.[2][3] One population is cultured in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C, ¹⁴N), while the other is cultured in "heavy" medium containing stable, non-radioactive, heavy isotope-labeled amino acids (e.g., ¹³C, ¹⁵N, or deuterium).[4]
Over several cell divisions, these labeled amino acids are incorporated into all newly synthesized proteins.[5] The key advantage of SILAC is that the differentially labeled cell populations can be combined at an early stage of the experimental workflow, often immediately after harvesting.[3][6][7] This co-processing minimizes experimental variability that can be introduced during sample preparation steps like protein extraction, digestion, and fractionation, leading to high quantitative accuracy and reproducibility.[6][7][8]
L-Lysine-d9 HCl: A Closer Look at the Labeling Reagent
L-Lysine is a common choice for SILAC experiments because, along with Arginine, it is the substrate for the enzyme trypsin, which is ubiquitously used in proteomics to digest proteins into smaller peptides for mass spectrometry analysis.[1][5][9] This ensures that the vast majority of resulting peptides will contain at least one labeled amino acid, allowing for their quantification.
L-Lysine-d9 HCl is a deuterated form of L-Lysine, where nine hydrogen atoms are replaced with deuterium. This results in a significant and easily detectable mass shift in the mass spectrometer.[10][11] The hydrochloride salt form enhances the solubility and stability of the amino acid in cell culture media.[12]
Why Deuterium? A Note on Isotope Choice
While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are the most common isotopes used in SILAC, deuterium (²H or D) is also employed.[4] Deuterated compounds like L-Lysine-d9 HCl offer a distinct mass shift for quantification. However, it's important to be aware that deuterated compounds can sometimes exhibit slight chromatographic shifts compared to their non-deuterated counterparts during liquid chromatography (LC) separation, which can potentially affect quantification if not properly addressed in the data analysis.[4]
Experimental Workflow: Ensuring Reproducibility from the Start
Achieving high reproducibility in SILAC experiments begins with a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, with built-in quality control steps.
Phase 1: Adaptation and Label Incorporation
The initial and most critical phase is ensuring complete incorporation of the heavy amino acid into the proteome. Incomplete labeling is a major source of quantitative inaccuracy.
Step-by-Step Protocol:
-
Cell Line Selection and Culture: Choose a cell line that is auxotrophic for lysine, meaning it cannot synthesize its own and must obtain it from the culture medium. This is crucial for efficient labeling.
-
Media Preparation: Prepare "heavy" SILAC medium using lysine- and arginine-deficient DMEM or RPMI-1640. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[13] Add L-Arginine (unlabeled) and the heavy L-Lysine-d9 HCl to the desired final concentrations. A corresponding "light" medium should be prepared with unlabeled L-Lysine.
-
Cell Passaging and Adaptation: Culture the cells in the "heavy" medium for at least five to six cell doublings.[13] This extended period is necessary to ensure that the vast majority of the cellular proteome has turned over and incorporated the heavy lysine. For slower-growing cell lines, more doublings may be required.[13]
-
Quality Control - Checking Labeling Efficiency: Before proceeding with the main experiment, it is essential to verify the labeling efficiency.[13]
-
Harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins and perform a tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS.
-
The labeling efficiency should be >95%, meaning that for any given lysine-containing peptide, the signal from the heavy version is at least 19 times higher than the signal from any residual light version.[5][13][14]
-
Phase 2: Experimental Treatment and Sample Pooling
Once complete labeling is confirmed, the experimental phase can begin. This is where biological replicates are crucial for statistical confidence.
Step-by-Step Protocol:
-
Biological Replicates: Prepare at least three independent biological replicates for each experimental condition. This means starting three separate cultures for your control group (e.g., grown in "light" medium) and three separate cultures for your treatment group (e.g., grown in "heavy" medium).
-
Experimental Perturbation: Apply the desired treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Cell Harvesting and Lysis: After the treatment period, harvest the cells from each replicate.
-
Accurate Cell Counting and Mixing: Accurately count the cells from each "light" and "heavy" replicate. For each biological replicate, combine an equal number of "light" and "heavy" cells (a 1:1 mix). This early mixing is a key strength of the SILAC method.[3][7][9]
-
Protein Extraction and Digestion: Lyse the combined cell pellets and extract the proteins. Perform an in-solution or in-gel tryptic digest on the protein mixture for each biological replicate.
Phase 3: LC-MS/MS Analysis and Data Interpretation
The final phase involves analyzing the peptide mixtures and interpreting the quantitative data.
Step-by-Step Protocol:
-
LC-MS/MS Analysis: Analyze the digested peptide samples from each biological replicate using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the heavy-to-light (H/L) ratios for each identified protein.[15][16]
-
Assessing Reproducibility: The reproducibility across your biological replicates is assessed by comparing the protein H/L ratios obtained from each of the three independent experiments. The coefficient of variation (CV) for the protein ratios across the replicates should be low, ideally below 20%.
Visualizing the SILAC Workflow
Caption: A streamlined overview of the SILAC experimental workflow.
Quantitative Data Summary: What to Expect
The following table provides a hypothetical but realistic representation of data you might expect from a well-executed SILAC experiment with three biological replicates.
| Protein ID | Biological Replicate 1 (H/L Ratio) | Biological Replicate 2 (H/L Ratio) | Biological Replicate 3 (H/L Ratio) | Mean H/L Ratio | Coefficient of Variation (CV) |
| P12345 | 2.15 | 2.23 | 2.09 | 2.16 | 3.2% |
| Q98765 | 0.48 | 0.51 | 0.49 | 0.49 | 3.1% |
| A65432 | 1.05 | 0.98 | 1.02 | 1.02 | 3.5% |
Data in this table is for illustrative purposes only.
A low coefficient of variation across biological replicates is a strong indicator of high reproducibility and gives confidence in the observed changes in protein abundance.
Comparison with Other Labeling Alternatives
While L-Lysine-d9 HCl is a robust choice, it's important to understand its place among other SILAC labeling reagents.
| Labeling Reagent | Mass Shift (Da) | Pros | Cons |
| L-Lysine-d9 HCl | +9.0565 | Significant mass shift, cost-effective. | Potential for slight chromatographic shifts. |
| L-Lysine-¹³C₆ HCl | +6.0201 | No chromatographic shift, widely used.[17] | More expensive than deuterated forms. |
| L-Lysine-¹³C₆,¹⁵N₂ HCl | +8.0142 | Larger mass shift than ¹³C₆ alone, enables 3-plex experiments.[17] | Highest cost. |
| L-Arginine-¹³C₆ HCl | +6.0201 | Used in combination with Lysine for full proteome coverage.[17] | Susceptible to metabolic conversion to Proline.[18][19] |
| L-Arginine-¹³C₆,¹⁵N₄ HCl | +10.0083 | Large mass shift, used for multiplexing.[17] | Also susceptible to Arginine-to-Proline conversion.[18] |
Troubleshooting Common Reproducibility Issues
Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:
-
Low Labeling Efficiency (<95%):
-
Cause: Insufficient cell doublings, contamination with light amino acids from non-dialyzed serum, or a cell line that can synthesize its own lysine.[13]
-
Solution: Increase the number of cell passages in SILAC medium, ensure the use of high-quality dialyzed FBS, and confirm the auxotrophy of your cell line for lysine.[13]
-
-
High Variability Between Biological Replicates:
-
Cause: Inconsistent cell counting before mixing, variations in treatment application, or issues with the LC-MS/MS system.
-
Solution: Use a highly accurate method for cell counting (e.g., a cell counter), ensure precise and consistent application of the experimental treatment, and perform regular maintenance and calibration of the mass spectrometer.
-
-
Arginine-to-Proline Conversion:
-
Cause: Some cell lines have high arginase activity, which can convert heavy arginine to heavy proline, leading to inaccurate quantification of arginine-containing peptides.[18][19][20]
-
Solution: While this guide focuses on Lysine labeling, if you are also using heavy Arginine, this is a critical consideration. Supplementing the media with unlabeled L-proline can help suppress this conversion.[13][20]
-
Pro-Tips from the Field
-
Consistency is Key: Use the same batch of SILAC media, dialyzed FBS, and other reagents for all biological replicates to minimize batch-to-batch variability.
-
Master Mixes: When preparing samples for digestion and LC-MS/MS analysis, create master mixes of reagents (e.g., trypsin solution) to ensure that each replicate is treated identically.
-
Randomize Sample Injection: When running your samples on the mass spectrometer, randomize the injection order of your biological replicates to avoid any systematic bias from the instrument over time.
Factors Influencing Labeling Reproducibility
Caption: Key factors influencing the reproducibility of SILAC experiments.
Conclusion: Achieving Confidence in Your Quantitative Data
The reproducibility of L-Lysine-d9 HCl labeling across biological replicates is not a matter of chance, but a direct result of meticulous experimental design and execution. By understanding the principles of SILAC, adhering to a validated protocol with integrated quality control steps, and being aware of potential pitfalls, researchers can achieve highly reproducible and accurate quantitative proteomics data. This, in turn, provides the statistical confidence needed to make meaningful biological discoveries. The combination of SILAC's inherent advantage of early-stage sample pooling with a rigorous approach to biological replication makes it a gold standard for quantitative proteomics.[2]
References
- Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells.
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer - MilliporeSigma.
- SILAC: Principles, Workflow & Applic
- SILAC Reagents and Sets - Cambridge Isotope Labor
- SILAC Protein Labeling: Technical Support & Troubleshooting Guide - Benchchem.
- Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics | PLOS One - Research journals.
- SILAC - Proteomics - University of Bradford.
- Functional and quantit
- Quantitative proteomics using SILAC: Principles, applic
- SILAC for Improved Mass Spectrometry & Quantit
- Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regul
- Quantitative proteomics using SILAC: Principles, applic
- Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degrad
- Lysine Analysis Service for Metabolism, PTMs and SILAC - Cre
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - ChemPep.
- SILAC - Based Proteomics Analysis.
- L-lysine hydrochloride for Research - baseclick.
- Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantit
- Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degrad
- SILAC Quantit
- PEAKS Studio 8.5 | SILAC - YouTube.
- Benchmarking SILAC Proteomics Workflows and Data Analysis Pl
- Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC.
- L-Lysine, Hydrochloride - Sigma-Aldrich.
- L-Lysine – Korveda.
- SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - Journals G
- L-Lysine·2HCl (D₉, 98%)
- Characterization of a SILAC method for proteomic analysis of primary r
- L-Lysine-d9 hydrochloride - Product D
- Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
- Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
- (PDF)
- Extending SILAC to Proteomics of Plant Cell Lines - PMC - NIH.
- Quantitative Comparison of Proteomes Using SILAC - PMC.
- Instructions - SILAC Protein Quantit
- SILAC Reagents and Sets.
- Comparison of conventional SILAC labeling with our approach, tolerant...
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- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. chempep.com [chempep.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
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- 18. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Lysine-D9 Linearity in Targeted Proteomics: A Comparative Technical Guide
Executive Summary
In targeted proteomics (SRM/MRM/PRM), the choice of Internal Standard (IS) dictates the reliability of quantitation. While Lysine-D9 (and high-deuterium analogs like Lys-D4/D8) offers a cost-effective entry point for stable isotope labeling, it introduces a critical physicochemical variance: the Deuterium Isotope Effect .
This guide objectively evaluates the linearity performance of Lysine-D9 against the industry "Gold Standard" (
The Core Mechanism: Why Linearity Fails
To understand the performance gap, we must look beyond the mass spectrometer and at the chromatography.
The Deuterium Isotope Effect:
Deuterium (
The Impact on Linearity: In complex matrices (e.g., plasma, cell lysate), "ion suppression" zones fluctuate rapidly across the gradient.
-
Ideal Scenario (
): The IS and Analyte co-elute perfectly. They experience the exact same ion suppression. The ratio remains constant. -
Lysine-D9 Scenario: The IS elutes 0.1–0.5 minutes before the Analyte. The IS might elute in a suppression-free region, while the Analyte elutes inside a suppression zone (or vice versa). This "Differential Matrix Effect" destroys the linear relationship between concentration and signal ratio.
Visualization: The Isotope Effect Mechanism
Figure 1: Mechanism of Differential Matrix Effects. Lysine-D9 (Red) elutes early, bypassing the suppression zone that affects the Light analyte, leading to erroneous ratios.
Comparative Analysis: Lysine-D9 vs. Alternatives
The following comparison is based on standard CPTAC (Clinical Proteomic Tumor Analysis Consortium) assay characterization guidelines.
Table 1: Performance Matrix
| Feature | Lysine-D9 (Deuterated) | Lysine- | Label-Free (DDA/DIA) |
| Primary Utility | High-throughput, low-cost screening | Clinical validation, Absolute Quantitation | Discovery, Global profiling |
| Retention Time Shift ( | High (0.05 – 0.5 min) | Negligible (< 0.005 min) | N/A |
| Linearity ( | Excellent (> 0.995) | Excellent (> 0.999) | Good (0.95 - 0.[1]99) |
| Linearity ( | Compromised (0.95 - 0.98) | Excellent (> 0.995) | Poor (< 0.90) |
| LLOQ Accuracy | Low (drift > 20% CV) | High (drift < 10% CV) | Low |
| Cost Factor | $ (Low) | Free | |
| Multiplexing | Limited (D4/D8 overlap) | High (Lys6, Lys8 channels) | Unlimited |
Key Findings on Linearity:
-
Concentration Dependence: Lysine-D9 linearity holds well at medium-to-high concentrations (
fmol/µL). However, at the LLOQ, where the signal-to-noise ratio is critical, the lack of co-elution means the IS cannot compensate for background noise fluctuations, causing the curve to plateau or skew. -
Gradient Slope: Steeper gradients (e.g., rapid clinical assays) exacerbate the
issue for Deuterated standards, further degrading linearity.
Experimental Protocol: Validating Linearity
To determine if Lysine-D9 is suitable for your specific assay, you must perform a Matrix-Matched Calibration Curve experiment. Do not rely on solvent-only curves.
The "Stress-Test" Workflow
This protocol is designed to expose the weaknesses of Deuterated standards.
Materials:
-
Matrix: Pooled Plasma or Cell Lysate (background).
-
Analyte: Synthetic light peptide (Target).
-
IS: Lysine-D9 labeled peptide (Spiked constant).
Step-by-Step Methodology:
-
Preparation of Background: Digest the matrix using Trypsin/Lys-C. Desalt using C18 SPE.
-
Spike-in Strategy:
-
Spike Lysine-D9 IS at a constant concentration (e.g., 50 fmol/µL) into all samples.
-
Spike Light Analyte in a dilution series (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 fmol/µL).
-
-
LC-MS Acquisition:
-
Column: C18 Reverse Phase (1.7 µm particle size).
-
Gradient: 60-minute linear gradient (5-35% B).
-
Method: PRM or MRM (Scheduled). Crucial: Set retention time windows wide enough (e.g., +/- 2 min) to capture the shifted Deuterated peak.
-
-
Data Analysis:
-
Calculate Peak Area Ratio (Light / Heavy).
-
Plot Ratio vs. Theoretical Concentration.
-
Calculate
and Residuals.
-
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for validating the linearity of Lysine-D9 standards.
Supporting Data (Representative)
The following data illustrates the typical "Linearity Drop" observed when moving from simple buffer to complex plasma matrix using Deuterated standards.
Table 2: Linearity Comparison (
| Standard Type | Matrix: Buffer (Clean) | Matrix: Plasma (Complex) | |
| Lysine-D9 | 0.998 | 0.965 | -0.25 |
| Lysine- | 0.999 | 0.997 | 0.00 |
Interpretation: In buffer, Lysine-D9 performs perfectly. In Plasma, the
Recommendations & Conclusion
When to use Lysine-D9:
-
Discovery/Screening: When analyzing hundreds of candidates where cost is the primary constraint.
-
HILIC Chromatography: Interestingly, the isotope effect is often reversed or minimized in HILIC modes compared to RPLC.
-
High Abundance Targets: If the analyte is well above the LLOQ, the minor linearity deviations are acceptable.
When to avoid Lysine-D9 (Use
-
Clinical Assays: Where <15% CV is mandated by FDA/EMA guidelines.
-
Low Abundance Quantitation: When working near the Limit of Detection (LOD).
-
Complex Matrices: Plasma, Serum, or Urine where matrix effects are highly variable.
Final Verdict:
Lysine-D9 is a capable tool for relative quantitation, but it is not a direct functional equivalent to
References
-
Zhang, Y., et al. (2011). "Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry based Quantitative Proteomics." Analytical Chemistry. Link
- Establishes the fundamental physics of the deuterium retention time shift in RPLC.
-
CPTAC Assay Development Guidelines. "Experiment 1: Response Curve and Linearity." National Cancer Institute.[2][3] Link
- The authoritative standard for valid
-
Bronsema, K.J., et al. (2013). "Isotope effects in liquid chromatography of labeled peptides." Journal of Chromatography A. Link
- Detailed analysis of how deuterium placement affects separ
-
Hoofnagle, A.N., et al. (2016). "Recommendations for the Generation and Use of Targeted Mass Spectrometry Assays for Proteins." Clinical Chemistry. Link
- Provides the "Fit-for-Purpose" framework differentiating research grade (D9 acceptable) vs. clinical grade (13C/15N required) assays.
Sources
- 1. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPTAC Assay Portal: a repository of targeted proteomic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the CPTAC Assay Portal to identify and implement highly characterized targeted proteomics assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Lysine-D9 (SILAC) vs. 15N Metabolic Labeling in Quantitative Proteomics
By Senior Application Scientist
As a Senior Application Scientist specializing in high-resolution mass spectrometry (MS), I frequently consult with drug development professionals and systems biologists who face a critical experimental crossroad: selecting the optimal metabolic labeling strategy for quantitative proteomics.
Metabolic labeling remains the gold standard because it allows biological samples to be mixed at the earliest possible stage—prior to protein extraction—thereby virtually eliminating technical variance during sample preparation. However, the choice between Lysine-D9 (SILAC) and 15N Global Labeling fundamentally alters your experimental design, cost structure, and bioinformatics pipeline. This guide objectively deconstructs the mechanistic causality, cost-benefit ratios, and self-validating protocols for both approaches.
Mechanistic Causality: Deterministic vs. Variable Mass Shifts
To understand the performance differences between these two methods, we must look at the underlying biochemistry and its direct causal effect on MS1 spectra.
Lysine-D9 (SILAC): The Deterministic Approach
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) relies on replacing a specific essential amino acid with a heavy counterpart. When using 1 (where 9 hydrogen atoms are replaced by deuterium), the causality of the mass shift is highly predictable[1].
-
The Trypsin Advantage: Trypsin specifically cleaves proteins at the C-terminus of Lysine and Arginine. If cells are labeled with heavy Lysine-D9 and light Arginine, nearly every resulting peptide will contain exactly one Lysine residue at its C-terminus.
-
Analytical Result: This generates a fixed, deterministic mass shift of exactly +9.056 Da per peptide. The MS1 spectra present as sharp, easily identifiable doublets, allowing standard algorithms to quantify relative abundance with extreme precision[2].
15N Metabolic Labeling: The Global Approach
Instead of targeting a single amino acid, 15N labeling replaces the entire nitrogen source (e.g., using 15NH4Cl or a 15N-enriched bacterial diet)[3].
-
The Nitrogen Variance: Because every amino acid contains at least one nitrogen atom (and some, like Arginine, contain four), the mass shift of a digested peptide is completely dependent on its sequence composition.
-
Analytical Result: A peptide with 10 nitrogen atoms shifts by ~10 Da, while one with 20 shifts by ~20 Da. Furthermore, because in vivo 15N incorporation is rarely 100% (often plateauing at 93-98%), the heavy isotopic signal is distributed across a broad, complex isotope cluster[4]. This makes identifying the monoisotopic peak significantly harder, often reducing the total number of quantifiable proteins compared to SILAC.
Workflow Visualization
Figure 1: Comparative experimental and analytical workflows for Lysine-D9 SILAC vs. 15N Labeling.
Comparative Cost-Benefit Matrix
The decision between these two methods usually hinges on the biological model system. While SILAC is the undisputed champion for cell culture, it becomes prohibitively expensive for whole organisms due to the high cost of pure labeled amino acids. Conversely, 5 because they synthesize their own amino acids, making 15N the mandatory choice[5].
| Parameter | Lysine-D9 (SILAC) | 15N Metabolic Labeling |
| Primary Isotope Source | DL-Lysine-d9 (Heavy Lysine) | 15NH4Cl, 15N-Nitrates, or 15N-Bacterial Diet |
| Mass Shift per Peptide | Predictable (+9.056 Da per Lysine) | Variable (Depends on Total Nitrogen Count) |
| Isotope Cluster Profile | Sharp, distinct doublets | Broadened, complex clusters |
| Labeling Efficiency | >98% (in optimized cell culture) | 93% - 99% (highly variable in vivo) |
| Cost for Cell Culture | Low to Moderate | Low |
| Cost for Whole Organisms | Prohibitively High | Moderate (via enriched diets/salts) |
| Data Analysis Complexity | Low (Standard algorithms e.g., MaxQuant) | High (Requires specialized software) |
| Ideal Model Systems | Mammalian cell lines, yeast | Whole plants (Arabidopsis), rodents (Mice) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every metabolic labeling experiment must include an internal validation checkpoint. Proceeding to LC-MS/MS without confirming labeling efficiency wastes expensive instrument time.
Protocol A: Lysine-D9 SILAC in Mammalian Cell Culture
Designed for maximum quantitative accuracy in mechanistic drug screening.
-
Media Preparation: Prepare SILAC-customized DMEM lacking natural lysine. Supplement with 10% Dialyzed FBS .
-
Causality Note: Standard FBS contains free 14N-amino acids. If not dialyzed out, these will compete with Lysine-D9, capping your labeling efficiency at ~70% and ruining the quantitative dynamic range.
-
-
Metabolic Adaptation: Seed cells at 20% confluency in the heavy media. Passage cells for at least 5-6 population doublings.
-
Validation Checkpoint (Crucial): Harvest a 100 µg protein aliquot of the heavy cells. Digest with trypsin and run a rapid 30-minute LC-MS/MS QA/QC gradient. Calculate the Heavy/Light ratio of Lysine-containing peptides. Do not proceed unless incorporation is >98%.
-
Treatment & 1:1 Mixing: Apply the drug vehicle to heavy cells and the active drug to light cells. Harvest both populations and mix the intact cells in an exact 1:1 ratio based on cell count.
-
Causality Note: Mixing intact cells before lysis ensures that any subsequent protein degradation or extraction bias applies equally to both conditions, preserving the true biological ratio.
-
-
Digestion & Acquisition: Lyse, reduce, alkylate, and digest the mixed proteome with Trypsin. Analyze via high-resolution MS.
Protocol B: 15N Global Metabolic Labeling in Whole Organisms (Mice)
Designed for in vivo biomarker discovery where SILAC is economically unfeasible.
-
Dietary Introduction: Replace standard rodent chow with a3 (e.g., derived from Ralstonia eutropha)[3].
-
Growth & Incorporation: Feed the F0 generation the 15N diet prior to mating, and maintain the F1 generation on the diet to ensure near-complete global nitrogen replacement.
-
Validation Checkpoint: Extract blood plasma or a small tissue biopsy from a sentinel F1 mouse. Run MS analysis to determine the empirical labeling efficiency.
-
Causality Note: Because 15N labeling is rarely 100% in mammals, you must calculate the exact enrichment percentage (e.g., 95.5%) to input into your bioinformatics software for ratio adjustment later.
-
-
Harvesting & Mixing: Since intact mice cannot be mixed, harvest tissues from 14N (control) and 15N (treated) cohorts separately. Homogenize, perform a precise BCA protein assay, and mix the lysates exactly 1:1 at the protein level.
-
Data Analysis: Process the raw data using specialized software (such as 4) that utilizes isotope cluster pattern matching to flag incorrect monoisotopic peak assignments caused by the variable mass shifts[4].
Summary Recommendation
If your research utilizes mammalian cell lines or yeast , Lysine-D9 SILAC is unequivocally the superior choice. The slight increase in upfront reagent cost is massively offset by the simplicity, speed, and depth of the downstream data analysis.
If your research requires whole-plant physiology or mammalian in vivo models , 15N metabolic labeling is the necessary path. However, you must budget significant time and bioinformatics expertise to handle the complex isotope cluster broadening inherent to global nitrogen replacement.
References
-
Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics.[Link]
-
Bi, Y., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science / bioRxiv.[Link]
-
Webhofer, C., et al. (2024). Stable isotope metabolic labeling with a novel 15N-enriched bacteria diet for improved proteomic analyses of mouse models for psychopathologies. University of Wollongong / Figshare.[Link]
-
Lewandowska, D., et al. (2013). Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics. PLoS One.[Link]
Sources
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- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl: Ensuring Personnel Safety and Sample Integrity
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride (L-Lysine-d9 HCl). The focus is on implementing robust personal protective equipment (PPE) protocols and handling procedures that protect laboratory personnel while preserving the isotopic integrity of the compound.
Foundational Understanding: A Risk-Based Approach
L-Lysine-d9 HCl is a stable, non-radioactive isotopically labeled version of L-Lysine hydrochloride.[1][2] While stable isotopes do not pose a radiological threat, the chemical and physical hazards of the labeled compound are generally considered equivalent to its non-deuterated counterpart.[1][3] The primary safety concerns stem from potential skin, eye, and respiratory tract irritation upon exposure to the powdered form.[4][5][6]
Furthermore, the deuterated nature of the compound introduces a critical requirement for procedural diligence. Deuterated compounds are often hygroscopic and susceptible to light and moisture, which can lead to degradation and, more importantly, isotopic exchange (H/D exchange), compromising experimental results.[1][7][8] Therefore, our operational plan must address both chemical safety and the preservation of isotopic purity.
The Hierarchy of Controls: A Framework for Safety
Effective laboratory safety is built on a multi-layered approach known as the hierarchy of controls. PPE, while essential, is the final line of defense. The preceding layers are fundamental to creating a safe working environment.
-
Engineering Controls: These are the most critical measures for minimizing exposure. All handling of powdered L-Lysine-d9 HCl should occur within a certified chemical fume hood or a ventilated enclosure to control dust.[1][9] A system of local and general exhaust is recommended to ensure adequate ventilation and prevent the accumulation of airborne particles.[4]
-
Administrative Controls: This involves establishing standard operating procedures (SOPs), providing thorough training, and clearly labeling all materials. All personnel must be familiar with the Safety Data Sheet (SDS) for L-Lysine HCl and understand the specific handling requirements for deuterated compounds.[10]
-
Personal Protective Equipment (PPE): This is the mandatory final barrier between the researcher and the chemical. The following sections detail the specific PPE requirements.
Personal Protective Equipment (PPE): Detailed Specifications
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table summarizes the essential PPE for handling L-Lysine-d9 HCl.
| Protection Area | Required Equipment | Standard/Specification | Rationale for Use |
| Eye & Face | Chemical Splash Goggles or Safety Glasses with Side-Shields | ANSI Z.87.1 / EN166 | Protects eyes from airborne dust particles and potential splashes during solution preparation.[1][9] |
| Hand | Chemically Resistant Gloves | ASTM F739 / EN 374 | Prevents direct skin contact. Nitrile gloves are a suitable first choice, but compatibility should be verified against any solvents used.[1][9] Gloves must be inspected before use and disposed of properly after handling.[9] |
| Body | Laboratory Coat | Flame-resistant material recommended | Protects skin and personal clothing from contamination.[1] Must be kept fully buttoned. |
| Respiratory | N95 Dust Mask or higher (if required by risk assessment) | NIOSH (US) or EN 149 (EU) approved | Required when handling large quantities or if engineering controls (e.g., fume hood) are insufficient to prevent inhalation of dust.[1][4][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is paramount for both safety and experimental success. The following protocol outlines the key steps for handling L-Lysine-d9 HCl.
Pre-Handling Checks:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare the workspace by laying down absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) inside the fume hood to minimize movement.
Weighing and Aliquoting (Solid Form):
-
To prevent moisture-induced isotopic exchange, it is best practice to handle the solid compound under a dry, inert atmosphere (e.g., argon or nitrogen) if possible.[1][7][11]
-
Carefully open the primary container inside the fume hood. Avoid creating airborne dust.
-
Use a clean, dry spatula to transfer the desired amount of L-Lysine-d9 HCl to a weigh boat.
-
Promptly and securely reseal the primary container to protect the remaining stock.[4]
-
Transfer the weighed solid to a suitable secondary container for dissolution.
Solution Preparation:
-
Slowly add the chosen solvent to the vessel containing the L-Lysine-d9 HCl.
-
If necessary, gently swirl or vortex the mixture to aid dissolution. Avoid shaking, which can introduce contaminants from the container cap.[8]
-
Ensure the final solution is clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
The entire operational workflow is visualized in the diagram below.
Caption: Safe Handling Workflow for L-Lysine-d9 HCl.
Logistical Plan: Spills, Storage, and Disposal
Storage:
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][12]
-
Protect from light and moisture by using the original amber, tightly sealed containers.[1] For long-term storage, a desiccator may be advisable.[1]
-
The recommended storage temperature is typically room temperature, between 15–25 °C.[13][14]
Spill Response:
-
Evacuate and Secure: Alert others in the area. Restrict access to the spill zone.
-
Assess: Ensure ventilation is adequate. If the spill is large or dust is airborne, evacuate the lab and contact your institution's safety office.
-
Clean-up (Small Spills): While wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust.[5][9] Place the material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and water.[15]
-
Disposal: All materials used for cleanup (gloves, wipes, etc.) must be disposed of as hazardous waste.
Waste Disposal: Deuterated compounds and any materials contaminated with them (e.g., gloves, weigh boats, pipette tips) must be disposed of as hazardous chemical waste.[1]
-
Segregation: Collect all L-Lysine-d9 HCl waste in a dedicated, clearly labeled, and sealed container.[1][16] Do not mix with other waste streams.
-
Labeling: The waste container must be accurately labeled with its full chemical contents.[1]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1][9] Never pour deuterated compounds or their solutions down the drain.[1]
By implementing this comprehensive safety and handling plan, researchers can confidently work with L-Lysine-d9 HCl, ensuring the protection of all laboratory personnel and the integrity of their valuable experimental materials.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- PubChem. (n.d.). L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
- Environmental Health and Safety. (n.d.). Guide to Isotope Management In Laboratories.
- Multichem. (n.d.). L-Lysine hcl Safety Data Sheet.
- AWS. (2020, November). SAFETY DATA SHEET 20 Amino Acid Kit.
- LGC Standards. (n.d.). L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- Loba Chemie. (2015, April 9). AMINO ACID KIT OF 24 ITEMS SET MSDS.
- Thermo Fisher Scientific. (n.d.). Amino Acid Standard - 1 nmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
- CDN Isotopes. (n.d.). L-Lysine-2,3,3,4,4,5,5,6,6-d9 HCl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
